Technical Documentation Center

(R)-2-Aminohexan-1-ol hydrochloride Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: (R)-2-Aminohexan-1-ol hydrochloride
  • CAS: 158741-04-9

Core Science & Biosynthesis

Foundational

(R)-2-Aminohexan-1-ol hydrochloride chemical properties

Technical Whitepaper: Physicochemical Profiling and Synthetic Applications of (R)-2-Aminohexan-1-ol Hydrochloride Executive Summary Chiral amino alcohols are indispensable motifs in modern synthetic chemistry, serving as...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Technical Whitepaper: Physicochemical Profiling and Synthetic Applications of (R)-2-Aminohexan-1-ol Hydrochloride

Executive Summary

Chiral amino alcohols are indispensable motifs in modern synthetic chemistry, serving as chiral auxiliaries, ligands for asymmetric catalysis, and key pharmacophores in drug development. Among these, (R)-2-Aminohexan-1-ol hydrochloride (CAS 158741-04-9) stands out due to its optimal balance of steric bulk and nucleophilicity. As the stabilized salt form of D-norleucinol, it serves as a critical chiral building block ()[1].

As Application Scientists, we frequently encounter the challenge of maintaining the stereochemical and chemical integrity of aliphatic amines. This whitepaper provides an authoritative guide on the physicochemical properties of (R)-2-Aminohexan-1-ol hydrochloride, handling protocols, and its mechanistic applications in generating chiral oxazoline ligands.

Physicochemical Profiling & Structural Dynamics

The mechanistic rationale for selecting the hydrochloride salt over the free base is driven entirely by stability and handling efficiency. The protonation of the primary amine prevents atmospheric degradation—specifically carbamate formation from ambient CO₂—and minimizes oxidative liabilities during long-term storage[2].

When designing synthetic routes, it is critical to understand the divergent physical properties between the salt and the free base.

Table 1: Comparative Physicochemical Properties

Property(R)-2-Aminohexan-1-ol HydrochlorideFree Base (D-Norleucinol)
CAS Number 158741-04-9[3]80696-28-2[4]
Molecular Formula C₆H₁₆ClNO[2]C₆H₁₅NO[4]
Molecular Weight 153.65 g/mol [1]117.19 g/mol [4]
Physical State White to off-white powder/crystals[1]Colorless liquid / low melting solid[5]
Melting Point N/A (Decomposes before melting)40-44 °C[4]
Boiling Point N/A216-218 °C[4]
Optical Activity N/A[α]20/D −14° (c=1, CHCl₃)[4]
TPSA N/A46.3 Ų ()[6]

Mechanistic Role in Asymmetric Synthesis

The utility of (R)-2-aminohexan-1-ol lies in its 1,2-amino alcohol motif. When converted to its free base, the adjacent nucleophilic nitrogen and oxygen atoms can undergo condensation with carboxylic acids, aldehydes, or nitriles to form chiral heterocycles, most notably 1,3-oxazolines .

The (R)-configured butyl chain acts as a highly effective steric shield. In transition-metal catalysis (e.g., utilizing Cu, Zn, or Pd), this steric bulk dictates the trajectory of incoming reactants. By blocking one face of the coordinated metal complex, the ligand ensures high enantiomeric excess (ee) in the final product during transformations like asymmetric Aldol additions or Diels-Alder reactions.

G N1 (R)-2-Aminohexan-1-ol HCl Stable Precursor N2 Alkaline Neutralization (pH > 10, NaOH) N1->N2 Base Addition N3 D-Norleucinol Free Base Reactive Intermediate N2->N3 Organic Extraction N4 Condensation Reaction (ZnCl2, Reflux) N3->N4 + Nitrile/Carboxylic Acid N5 Chiral Oxazoline Ligand (Stereocenter Retained) N4->N5 Cyclization N6 Enantioselective Catalysis (e.g., Aldol Addition) N5->N6 Metal Coordination

Synthetic workflow from (R)-2-Aminohexan-1-ol HCl to chiral oxazoline ligands.

Experimental Workflows & Self-Validating Protocols

Protocol 1: Quantitative Free-Basing of (R)-2-Aminohexan-1-ol Hydrochloride
  • Objective: Convert the stable HCl salt to the reactive free base (D-Norleucinol) without inducing racemization or thermal degradation.

  • Causality: Downstream nucleophilic cyclization requires an available lone pair on the nitrogen. The HCl salt must be neutralized. We utilize a mild aqueous base (2M NaOH) at low temperatures to prevent side reactions, despite the general stability of the aliphatic chain.

  • Step-by-Step Methodology:

    • Suspend 1.0 eq of (R)-2-Aminohexan-1-ol hydrochloride in dichloromethane (DCM) (10 mL/g) under an inert argon atmosphere[1].

    • Cool the biphasic suspension to 0 °C using an ice bath.

    • Dropwise, add 1.5 eq of 2M NaOH (aq) under vigorous magnetic stirring.

    • Separate the organic layer. Extract the remaining aqueous layer twice more with equal volumes of DCM.

    • Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure (avoiding temperatures >35 °C) to yield the free base.

  • Self-Validation System: Monitor the aqueous phase pH using indicator strips to ensure it remains strictly >10. Validate extraction efficiency by spotting the aqueous layer on a TLC plate and staining with Ninhydrin; a lack of purple/brown spots confirms the complete extraction of the amine into the organic phase.

Protocol 2: Synthesis of a Chiral Oxazoline Ligand
  • Objective: Condense the freshly prepared free base with a benzonitrile derivative to form a chiral oxazoline.

  • Causality: Zinc chloride (ZnCl₂) is employed as a Lewis acid catalyst to activate the nitrile carbon, making it highly susceptible to nucleophilic attack by the primary amine. The subsequent intramolecular cyclization by the hydroxyl group is driven by the thermodynamic stability of the resulting 5-membered oxazoline ring. The mild Lewis acidic environment drives cyclization without risking epimerization at the chiral alpha-carbon.

  • Step-by-Step Methodology:

    • Dissolve 1.0 eq of D-Norleucinol free base and 1.0 eq of the target nitrile in anhydrous chlorobenzene.

    • Add 0.05 eq of anhydrous ZnCl₂.

    • Reflux the mixture (approx. 130 °C) for 24 hours in a flask equipped with a Dean-Stark trap to continuously remove evolved ammonia gas.

    • Cool to room temperature, quench with water, extract with ethyl acetate, dry the organic layer, and purify via flash column chromatography.

  • Self-Validation System: Track the reaction via HPLC. The disappearance of the highly polar free base peak and the emergence of a higher retention time peak (the less polar oxazoline) indicates successful conversion. Post-isolation, it is mandatory to run chiral HPLC against a racemic standard to confirm the retention of enantiomeric purity (>99% ee).

Safety, Handling, and Toxicity

When handling (R)-2-Aminohexan-1-ol hydrochloride, strict adherence to environmental health and safety (EHS) protocols is required. According to the safety data sheet provided by , the compound carries the following GHS hazard classifications[3]:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Handling Directives:

  • Storage: Store in a tightly closed container under an inert atmosphere (Argon/Nitrogen) at room temperature[2].

  • PPE: Utilize type ABEK (EN14387) respirator filters, chemical-resistant nitrile gloves, and safety goggles during all handling and weighing procedures ()[4].

References

  • PubChem. "(2R)-2-aminohexan-1-ol | C6H15NO | CID 6994402". National Center for Biotechnology Information. Available at:[Link]

Sources

Exploratory

Comprehensive Technical Guide: (R)-2-Aminohexan-1-ol Hydrochloride (CAS 158741-04-9) in Advanced Chemical Synthesis and Drug Development

Executive Summary In the realm of modern organic synthesis and drug development, the demand for enantiomerically pure building blocks is foundational. (R)-2-Aminohexan-1-ol hydrochloride (CAS 158741-04-9), also known as...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the realm of modern organic synthesis and drug development, the demand for enantiomerically pure building blocks is foundational. (R)-2-Aminohexan-1-ol hydrochloride (CAS 158741-04-9), also known as D-Norleucinol hydrochloride, serves as a critical chiral synthon [1]. Derived from the non-proteinogenic amino acid D-norleucine, this 1,2-amino alcohol is indispensable in the design of peptidomimetics, sphingolipid analogs, and highly efficient chiral ligands (such as oxazolines) for asymmetric catalysis.

As a Senior Application Scientist, the objective of this whitepaper is to move beyond superficial chemical descriptions. Here, we will dissect the physicochemical causality behind its handling, detail self-validating synthetic protocols, and explore its mechanistic role in advanced pharmaceutical applications.

Physicochemical Profiling & Structural Causality

Understanding the physical properties of (R)-2-Aminohexan-1-ol hydrochloride is essential for optimizing reaction conditions. The data below summarizes its core parameters [2].

PropertyValue / Description
Chemical Name (R)-2-Aminohexan-1-ol hydrochloride
Synonyms D-Norleucinol hydrochloride
CAS Registry Number 158741-04-9 (Salt) / 80696-28-2 (Free Base)
Molecular Formula C₆H₁₆ClNO
Molecular Weight 153.65 g/mol
SMILES CCCCCO.Cl
InChIKey SKICEFAZSRNYCY-FYZOBXCZSA-N
Appearance White to off-white crystalline solid
Storage Conditions Inert atmosphere (Argon/N₂), Room Temperature
The Causality of Salt Formation

A frequent question in synthetic planning is why the hydrochloride salt (CAS 158741-04-9) is prioritized over the free base (CAS 80696-28-2). The free base of D-norleucinol is typically a viscous oil or low-melting solid that is highly hygroscopic. When exposed to ambient air, the primary amine rapidly undergoes oxidation and absorbs atmospheric carbon dioxide to form carbamates, leading to reagent degradation.

By converting the free base into a hydrochloride salt, the amine is protonated, rendering it unreactive toward atmospheric electrophiles. This physicochemical shift produces a highly crystalline, bench-stable powder. In highly sensitive asymmetric catalysis where precise molar equivalents are the difference between 99% and 50% enantiomeric excess (ee), the crystalline salt allows for exact stoichiometric weighing and reproducible results [3].

Mechanistic Role in Asymmetric Synthesis

Synthesis of Chiral Oxazoline Ligands

(R)-2-Aminohexan-1-ol is a premier precursor for the synthesis of chiral 2-oxazoline ligands (e.g., BOX and PHOX ligands). The 1,2-amino alcohol motif is perfectly poised for cyclodehydration with carboxylic acids or nitriles.

Mechanistic Causality: Once the oxazoline ring is formed, the butyl chain (derived from the hexyl backbone) projects outward, creating significant steric bulk. When this ligand coordinates with a transition metal (such as Cu(II) or Pd(II)), the butyl group effectively blocks one stereoface of the reactive metal center. Incoming prochiral substrates are sterically forced to approach from the unhindered opposite face, dictating the stereochemical outcome of transformations like asymmetric Diels-Alder or aldol additions [4].

Peptidomimetics

In drug development, natural peptides suffer from rapid in vivo degradation by proteases. By substituting a natural amino acid with the reduced amino alcohol counterpart (D-norleucinol), researchers eliminate the scissile peptide bond (amide carbonyl), replacing it with a stable methylene-hydroxy isostere. This modification drastically increases the pharmacokinetic half-life of the resulting peptidomimetic drug candidate.

Experimental Workflows (Self-Validating Systems)

The following protocols are designed as self-validating systems, incorporating specific checkpoints to ensure chemical integrity and stereochemical retention.

Protocol 1: Synthesis of (R)-2-Aminohexan-1-ol HCl from D-Norleucine

This protocol utilizes the classic NaBH₄/I₂ reduction system. Standard NaBH₄ is too mild to reduce carboxylic acids; however, the addition of iodine generates borane (BH₃) in situ, which is highly chemoselective for carboxylic acids over amines.

Step-by-Step Methodology:

  • Preparation: Suspend 1.0 equivalent of enantiopure D-norleucine and 2.5 equivalents of NaBH₄ in anhydrous tetrahydrofuran (THF) under a strict argon atmosphere.

    • Validation Check: The suspension must remain easily stirrable; if clumping occurs, increase THF volume.

  • In Situ Borane Generation: Cool the flask to 0 °C. Dissolve 1.0 equivalent of I₂ in anhydrous THF and add it dropwise over 1 hour.

    • Causality: The reaction between NaBH₄ and I₂ is highly exothermic and releases H₂ gas. Dropwise addition at 0 °C prevents thermal runaway and ensures the generated BH₃ immediately coordinates with the amino acid.

  • Reduction: Attach a reflux condenser and heat the mixture to 70 °C for 14 hours.

  • Quenching: Cool the mixture to 0 °C. Carefully add methanol dropwise until effervescence completely ceases.

    • Causality: Methanol serves a dual purpose: it quenches unreacted borane and breaks down the highly stable boron-amine complexes that form during the reaction, liberating the free amino alcohol.

  • Extraction: Evaporate the solvents in vacuo. Dissolve the white residue in 20% aqueous NaOH and extract three times with dichloromethane (DCM).

  • Salt Formation: Dry the combined organic layers over anhydrous Na₂SO₄. Filter the solution and bubble dry HCl gas through the filtrate (or add 4M HCl in dioxane) until the pH reaches 2. The (R)-2-Aminohexan-1-ol hydrochloride will precipitate as a white crystalline solid. Filter, wash with cold diethyl ether, and dry under high vacuum.

Protocol 2: Synthesis of a Chiral 2-Oxazoline Ligand
  • Free Base Liberation: Suspend (R)-2-Aminohexan-1-ol hydrochloride in anhydrous DCM. Add 2.2 equivalents of triethylamine (Et₃N) to liberate the free base and act as an acid scavenger.

  • Amidation: Cool to 0 °C and add 1.0 equivalent of the desired acyl chloride (e.g., benzoyl chloride) dropwise. Stir for 2 hours.

    • Validation Check: Perform Thin Layer Chromatography (TLC). The disappearance of the ninhydrin-active amine spot confirms complete amidation.

  • Cyclodehydration: Remove the solvent, dissolve the crude amide in anhydrous toluene, and add 1.2 equivalents of thionyl chloride (SOCl₂). Heat to 90 °C for 4 hours.

    • Causality: SOCl₂ converts the primary hydroxyl group into a highly reactive chlorosulfite leaving group. The adjacent amide oxygen then acts as an internal nucleophile, attacking the carbon and closing the 5-membered oxazoline ring.

  • Purification: Quench with saturated aqueous NaHCO₃, extract with ethyl acetate, and purify via silica gel flash chromatography.

Synthetic Workflow Visualization

The following diagram maps the logical progression from the chiral pool starting material to the final application in asymmetric catalysis, highlighting the critical phase transitions.

SyntheticWorkflow A D-Norleucine (Chiral Pool) B Reduction (NaBH4/I2) In situ BH3 generation A->B C (R)-2-Aminohexan-1-ol Free Base B->C Retention of Stereocenter D HCl/Ether Treatment (Salt Formation) C->D E (R)-2-Aminohexan-1-ol HCl CAS 158741-04-9 D->E Enhances Stability F Amidation & Cyclization (e.g., with SOCl2) E->F Free base liberation first G Chiral Oxazoline Ligand F->G H Asymmetric Catalysis (Cu/Pd Coordination) G->H Ligand-Metal Complex

Synthetic workflow from D-Norleucine to chiral oxazoline ligands for asymmetric catalysis.

Quality Control & Analytical Validation

To guarantee the integrity of (R)-2-Aminohexan-1-ol hydrochloride before downstream application, the following analytical validations must be performed:

  • Chiral HPLC: Essential for verifying that no racemization occurred during the reduction of D-norleucine. A chiral stationary phase (e.g., Chiralcel OD-H) should demonstrate an enantiomeric excess (ee) of >99%.

  • ¹H NMR (400 MHz, D₂O): Look for the diagnostic multiplet of the chiral methine proton adjacent to the amine (~3.2 ppm) and the diastereotopic protons of the hydroxymethyl group (~3.5-3.7 ppm). The absence of a carboxylic acid peak confirms complete reduction.

  • Mass Spectrometry (ESI-MS): The expected [M+H]⁺ peak for the free base should appear at m/z 118.1.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 6994402, (2R)-2-aminohexan-1-ol" PubChem, [Link]

Foundational

(R)-2-Aminohexan-1-ol hydrochloride synonyms

An In-depth Guide to the Nomenclature and Identification of (R)-2-Aminohexan-1-ol Hydrochloride and Its Stereoisomers For researchers, scientists, and professionals in drug development, the precise identification of chem...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Guide to the Nomenclature and Identification of (R)-2-Aminohexan-1-ol Hydrochloride and Its Stereoisomers

For researchers, scientists, and professionals in drug development, the precise identification of chemical compounds is paramount. Ambiguity in nomenclature can lead to costly errors in synthesis, experimental design, and regulatory submissions. This technical guide provides a comprehensive overview of the synonyms, identifiers, and stereochemical relationships of (R)-2-Aminohexan-1-ol hydrochloride, a chiral building block of significant interest in medicinal chemistry.

The Critical Role of Stereochemistry

The biological activity of a chiral molecule is intrinsically linked to its three-dimensional structure. Different stereoisomers of the same compound can exhibit vastly different pharmacological and toxicological profiles.[1][2] Therefore, a thorough understanding and precise use of stereochemical descriptors are not merely academic exercises but a fundamental aspect of scientific integrity and drug development. This guide will clarify the nomenclature for the (R)-enantiomer, the (S)-enantiomer, and the racemic mixture of 2-aminohexan-1-ol and their corresponding hydrochloride salts.

(R)-2-Aminohexan-1-ol Hydrochloride: The Target Compound

(R)-2-Aminohexan-1-ol hydrochloride is the primary subject of this guide. It is a chiral amino alcohol that serves as a versatile intermediate in the synthesis of more complex molecules.

Synonyms and Identifiers

The following table provides a comprehensive list of synonyms and identifiers for (R)-2-Aminohexan-1-ol hydrochloride.

TypeIdentifierSource
IUPAC Name (2R)-2-aminohexan-1-ol;hydrochloride[3]
CAS Number 158741-04-9[3][4]
Synonym (R)-2-aminohexan-1-ol hydrochloride[4]
Synonym 1-Hexanol, 2-amino-, (2R)-, hydrochloride (1:1)[3]
Molecular Formula C6H16ClNO[3][4]
InChI 1S/C6H15NO.ClH/c1-2-3-4-6(7)5-8;/h6,8H,2-5,7H2,1H3;1H/t6-;/m1./s1[4]
InChIKey SKICEFAZSRNYCY-FYZOBXCZSA-N[4]

The Free Base: (R)-2-Aminohexan-1-ol

The free base form, (R)-2-Aminohexan-1-ol, is also a crucial compound in synthesis, often used when the hydrochloride salt is not suitable for a particular reaction condition.

Common Name: D-Norleucinol

One of the common names for (R)-2-Aminohexan-1-ol is D-Norleucinol.[5][6] The "D" designation in this context is based on the relationship of the stereocenter to D-glyceraldehyde. It is important to note that the D/L notation does not always correlate with the (R)/(S) designation. The name "Norleucinol" is derived from its structural relationship to the amino acid norleucine.

Synonyms and Identifiers
TypeIdentifierSource
IUPAC Name (2R)-2-aminohexan-1-ol[5]
CAS Number 80696-28-2[5]
Synonym D-Norleucinol[5][6]
Synonym (R)-(-)-2-Amino-1-hexanol[5]
Synonym (R)-norleucinol[5]
Molecular Formula C6H15NO[5]
PubChem CID 6994402[5]
InChIKey DPEOTCPCYHSVTC-ZCFIWIBFSA-N[5]

The Enantiomer: (S)-2-Aminohexan-1-ol and its Hydrochloride Salt

In any work involving chiral compounds, it is essential to be aware of the properties of the corresponding enantiomer. The (S)-isomer of 2-aminohexan-1-ol may have different biological activities and can be a potential impurity in a synthesis targeting the (R)-isomer.

Common Name: L-Norleucinol

Consistent with the D/L naming convention, (S)-2-Aminohexan-1-ol is commonly referred to as L-Norleucinol.[7]

Synonyms and Identifiers for (S)-2-Aminohexan-1-ol (Free Base)
TypeIdentifierSource
IUPAC Name (2S)-2-aminohexan-1-ol
CAS Number 80696-29-3[7]
Synonym L-Norleucinol[7]
Synonym (S)-(+)-2-Amino-1-hexanol[7]
Molecular Formula C6H15NO[7]
InChIKey DPEOTCPCYHSVTC-LURJTMIESA-N
Synonyms and Identifiers for (S)-2-Aminohexan-1-ol Hydrochloride

While less common as a commercial product, the hydrochloride salt of the (S)-enantiomer is a logical counterpart to the (R)-isomer salt.

TypeIdentifier
IUPAC Name (2S)-2-aminohexan-1-ol;hydrochloride
Molecular Formula C6H16ClNO

The Racemic Mixture: (±)-2-Aminohexan-1-ol

The racemic mixture contains equal amounts of the (R)- and (S)-enantiomers. It is often designated with (±)-, (DL)-, or rac-.

Synonyms and Identifiers
TypeIdentifierSource
IUPAC Name (2RS)-2-aminohexan-1-ol
Synonym DL-2-Amino-1-hexanol[8]
Synonym 2-Aminohexan-1-ol[8]
CAS Number 16397-19-6[8]
Molecular Formula C6H15NO[8]
PubChem CID 249006[9]
InChIKey DPEOTCPCYHSVTC-UHFFFAOYSA-N[9]

Visualizing the Stereochemical Relationships

The following diagram illustrates the relationship between the stereoisomers of 2-Aminohexan-1-ol.

G cluster_racemate Racemic Mixture racemate (±)-2-Aminohexan-1-ol (DL-2-Amino-1-hexanol) R_isomer (R)-2-Aminohexan-1-ol (D-Norleucinol) racemate->R_isomer 50% S_isomer (S)-2-Aminohexan-1-ol (L-Norleucinol) racemate->S_isomer 50% R_hcl (R)-2-Aminohexan-1-ol HCl R_isomer->R_hcl HCl salt formation S_hcl (S)-2-Aminohexan-1-ol HCl S_isomer->S_hcl HCl salt formation

Caption: Relationship between stereoisomers of 2-Aminohexan-1-ol.

Experimental Protocols: A Note on Sourcing

Detailed, step-by-step methodologies for the synthesis of specific enantiomers or the racemic mixture of 2-aminohexan-1-ol are typically found in the peer-reviewed scientific literature or patents. The choice of a particular synthetic route will depend on factors such as the desired stereochemical purity, scale, and available starting materials. For instance, enantiomerically pure starting materials, such as the corresponding amino acids, are often employed in stereoselective syntheses.

Conclusion

The accurate identification and naming of chemical compounds are foundational to successful research and development. This guide provides a comprehensive resource for understanding the nomenclature of (R)-2-Aminohexan-1-ol hydrochloride and its related stereoisomers. By using the precise IUPAC names and CAS numbers provided, researchers can avoid ambiguity and ensure the integrity of their work.

References

  • (R)-2-Aminohexan-1-ol hydrochloride. ChemSrc. [Link]

  • (1R,2S)-2-aminocyclohexan-1-ol hydrochloride. PubChem. [Link]

  • N-[N-[(Phenylmethoxy)carbonyl]-L-leucyl]-L-norleucinol. PubChem. [Link]

  • DL-2-Amino-1-hexanol. PubChem. [Link]

  • (2R)-2-aminohexan-1-ol. PubChem. [Link]

  • 6-Aminohexan-1-ol. ChemSrc. [Link]

  • (S)-2-Aminohexane. PubChem. [Link]

  • (R)-2-Amino-1-hexanol. Science Biochem. [Link]

  • 1-Aminohexan-2-ol. LookChem. [Link]

  • Stereochemistry: Crash Course Organic Chemistry #8. YouTube. [Link]

  • Stereoisomers of ketoconazole: preparation and biological activity. PubMed. [Link]

Sources

Exploratory

Advanced Safety, Handling, and Synthetic Applications of (R)-2-Amino-1-hexanol in Chiral Drug Development

Executive Summary & Stereochemical Significance (R)-2-amino-1-hexanol (CAS: 80696-28-2), widely referred to as D-Norleucinol , is a bifunctional chiral building block characterized by an adjacent primary amine and primar...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Stereochemical Significance

(R)-2-amino-1-hexanol (CAS: 80696-28-2), widely referred to as D-Norleucinol , is a bifunctional chiral building block characterized by an adjacent primary amine and primary alcohol. While standard Safety Data Sheets (SDS) outline basic handling, they often omit the mechanistic rationale behind its reactivity and toxicity. In modern drug development, D-Norleucinol is not merely a reagent; its rigorous (R)-stereocenter is a critical determinant for spatial recognition in enzyme active sites and receptor pockets, heavily utilized in the synthesis of Toll-like receptor (TLR) agonists and highly selective phospholipase A2 (PLA2) inhibitors [1].

Physicochemical Profile & Mechanistic Toxicology

To design safe scale-up protocols, chemists must understand the causality behind the compound's physical properties and hazard classifications.

Quantitative Physicochemical Data
PropertyValueCausality / Relevance in Synthesis
CAS Number 80696-28-2Unique identifier for the pure (R)-enantiomer.
Molecular Weight 117.19 g/mol Low molecular weight ensures high atom economy during coupling.
Boiling Point 216-218 °CHigh BP indicates low volatility at ambient temperatures, reducing passive inhalation risks .
Melting Point 40-44 °CTransitions between solid and liquid at standard lab temperatures; requires gentle warming for accurate volumetric dispensing .
Flash Point 99.44 °C (211 °F)Classified as a combustible liquid (Storage Class 10).
Optical Activity [α]20/D −14° (c = 1, CHCl3)Validates enantiomeric purity (≥97%), which is strictly required to prevent racemic off-target toxicity in final drug formulations .
Hazard Identification & Mitigation Protocols

The hazards associated with D-Norleucinol are fundamentally driven by the nucleophilicity and basicity of its primary amine group.

Hazard CodeDescriptionMechanistic CausalityRequired PPE & Protocol
H315 Causes skin irritationThe primary amine (pKa ~9.5) acts as a localized base. Contact with physiological moisture induces alkaline hydrolysis (saponification) of dermal lipids .Nitrile gloves, lab coat. Immediate wash with slightly acidic/neutral soap to quench basicity.
H319 Causes serious eye irritationHigh pH upon contact with aqueous ocular fluid rapidly disrupts corneal epithelia and protein structures .Snug-fitting safety goggles. Mandatory access to an emergency eyewash station within 10 seconds of the workspace.
H335 May cause respiratory irritationAerosolized particulates or heated vapors interact with mucosal membranes, causing localized pH spikes in the respiratory tract .Type ABEK (EN14387) respirator filter; all transfers must be performed inside a certified fume hood.

Mechanistic Applications in Target-Directed Drug Design

D-Norleucinol is highly prized in medicinal chemistry for imparting strict stereochemical control to therapeutic agents.

Synthesis of Toll-Like Receptor (TLR-7/8) Agonists

D-Norleucinol is a core precursor in synthesizing diamino pyrido[3,2-d]pyrimidine and 2,4-diaminoquinazoline derivatives [2]. These compounds act as potent TLR-8 agonists. The (R)-configuration of the hexanol side-chain is biologically imperative; it perfectly anchors the molecule within the endosomal TLR-8 receptor pocket. This binding induces dimerization, triggering a signaling cascade that produces proinflammatory cytokines (IL-12, TNF-α, IFN-γ) to reconstitute antiviral immunity against chronic infections like Hepatitis B [2].

TLR8_Pathway A TLR-8 Agonist (D-Norleucinol Derivative) B Endosomal TLR-8 Receptor A->B Binds C MyD88 Recruitment B->C Dimerization D IRAK4 / TRAF6 Activation C->D Signal Cascade E NF-κB Translocation D->E Phosphorylation F Proinflammatory Cytokines E->F Gene Expression

Figure 1: TLR-8 signaling cascade activated by D-Norleucinol-derived agonists.

Synthesis of Phospholipase A2 (PLA2) Inhibitors

In the development of anti-inflammatory agents, D-Norleucinol is utilized to synthesize 2-oxoamide and amide inhibitors. Research demonstrates that while the (S)-configuration selectively inhibits intracellular GIVA cPLA2, amides synthesized with the (R)-configuration (derived from D-Norleucinol) yield highly selective inhibition of human secretory Group V (GV) sPLA2 [1].

Self-Validating Experimental Protocols

To ensure scientific integrity and safety, the following methodology for chiral amide coupling utilizing (R)-2-amino-1-hexanol incorporates built-in validation and hazard-quenching steps.

Protocol: Synthesis of Chiral Amides via (R)-2-Amino-1-hexanol

Step 1: Carboxylic Acid Activation

  • Action: Dissolve the carboxylic acid precursor (1.0 eq) in anhydrous DMF or CH2Cl2. Add a coupling reagent such as BOP (1.2 eq) or WSCI (1.1 eq) [3].

  • Causality: Direct addition of an amine to a carboxylic acid merely forms an unreactive organic salt. The coupling agent converts the stable -OH of the acid into a highly reactive leaving group (active ester).

Step 2: Base Addition

  • Action: Add a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) or DBU (3.0 eq) [2].

  • Causality: DIPEA deprotonates the carboxylic acid to facilitate activation and ensures the subsequently added D-Norleucinol remains in its highly nucleophilic, unprotonated free-base form, preventing stalling.

Step 3: Nucleophilic Attack & Self-Validation

  • Action: Slowly add (R)-2-amino-1-hexanol (1.0 - 1.2 eq). Stir at room temperature for 2-16 hours.

  • Validation: Monitor the reaction via Thin Layer Chromatography (TLC). Apply a Ninhydrin stain to the TLC plate and heat; the complete disappearance of the primary amine (which stains bright purple/pink) visually validates reaction completion.

Step 4: Hazard Quenching & Aqueous Workup

  • Action: Quench the reaction with saturated aqueous NaHCO3. Extract with Ethyl Acetate (EtOAc). Wash the organic layer strictly with 1M HCl, followed by brine.

  • Causality: The 1M HCl wash is a critical safety and purification step. It protonates any unreacted, hazardous D-Norleucinol and the DIPEA base, converting them into water-soluble salts that are safely partitioned into the aqueous waste layer, leaving the purified chiral amide in the organic phase.

Coupling_Workflow N1 Carboxylic Acid + BOP/WSCI N2 Active Ester N1->N2 Activation N3 (R)-2-amino-1-hexanol + DIPEA/DBU N2->N3 Attack N4 Amide Formation (TLC Monitor) N3->N4 2-16h RT N5 Aqueous Workup (Acid Wash) N4->N5 Quench N6 Purified Amide N5->N6 Extract

Figure 2: Self-validating synthetic workflow for chiral amide coupling.

References

  • Sigma-Aldrich.(R)-(-)-2-Amino-1-hexanol 97% (CAS 80696-28-2) Safety Data Sheet & Properties.
  • Google Patents (US9670205B2).Toll like receptor modulator compounds.
  • National Institutes of Health (PMC).Structure-activity relationships of natural and non-natural amino acid-based amide and 2-oxoamide inhibitors of human phospholipase A2 enzymes.
  • Google Patents (WO2019166532A1).2,4-diaminoquinazoline derivatives and medical uses thereof.

Sources

Foundational

The Architectural Significance of Chirality: A Technical Guide to the Biological Activity of 1,2-Amino Alcohols

For Researchers, Scientists, and Drug Development Professionals Abstract Chiral 1,2-amino alcohols represent a cornerstone of medicinal chemistry, their deceptively simple structure belying a profound influence on biolog...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chiral 1,2-amino alcohols represent a cornerstone of medicinal chemistry, their deceptively simple structure belying a profound influence on biological systems. This in-depth technical guide explores the multifaceted biological activities of this privileged scaffold, delving into the critical interplay between stereochemistry and pharmacological function. We will navigate the synthetic strategies that provide access to these enantiomerically pure compounds, dissect their mechanisms of action across various therapeutic areas, and provide detailed, field-proven experimental protocols for their biological evaluation. This guide is intended to serve as a comprehensive resource for researchers and drug development professionals, offering not just a compilation of data, but a foundational understanding of the principles that govern the bioactivity of chiral 1,2-amino alcohols.

The Primacy of Chirality: Why Enantiopurity Matters in 1,2-Amino Alcohols

The concept of chirality is fundamental to understanding the biological activity of 1,2-amino alcohols. As with many classes of bioactive molecules, the three-dimensional arrangement of atoms in these compounds dictates their interaction with chiral biological targets such as enzymes and receptors.[1] Enantiomers, being non-superimposable mirror images, can exhibit vastly different pharmacological and toxicological profiles.[2] One enantiomer may be therapeutically active, while the other could be inactive or even detrimental.[3][4] Therefore, the enantioselective synthesis of 1,2-amino alcohols is not merely a synthetic challenge but a critical prerequisite for developing safe and effective therapeutics.[5][6]

The vicinal (1,2-) arrangement of the amino and hydroxyl groups creates a chiral environment that is highly effective in molecular recognition. These functional groups can participate in a variety of non-covalent interactions, including hydrogen bonding, ionic interactions, and hydrophobic interactions, which are crucial for binding to biological macromolecules. The specific spatial orientation of these groups in a particular enantiomer determines the precise fit and, consequently, the biological response.

Synthetic Strategies for Accessing Enantiopure 1,2-Amino Alcohols

The demand for enantiomerically pure 1,2-amino alcohols has driven the development of numerous synthetic methodologies. The choice of a particular synthetic route often depends on factors such as the desired stereochemistry, scalability, and the availability of starting materials.[5]

Classical and Modern Chemical Approaches

A cornerstone of 1,2-amino alcohol synthesis is the reduction of α-amino acids and their derivatives, which are readily available from the chiral pool.[5]

Experimental Protocol: Synthesis of L-Valinol from L-Valine using LiAlH₄ [5]

  • Apparatus Setup: A 2-liter, three-necked, round-bottomed flask is equipped with a mechanical stirrer, a condenser, and a dropping funnel.

  • Reagent Preparation: Charge the flask with 38 g (1.0 mol) of lithium aluminum hydride (LiAlH₄) and 1 L of anhydrous tetrahydrofuran (THF).

  • Reaction Initiation: Stir the suspension and cool it in an ice bath.

  • Substrate Addition: A solution of 117.1 g (1.0 mol) of L-valine in 500 mL of anhydrous THF is added dropwise at a rate that maintains a gentle reflux.

  • Reaction Monitoring and Work-up: Upon completion, the reaction is carefully quenched, and the product is isolated and purified.

Causality Behind Experimental Choices: The use of a strong reducing agent like LiAlH₄ is necessary to reduce the carboxylic acid functionality of the amino acid to a primary alcohol. Anhydrous THF is used as the solvent to prevent the violent reaction of LiAlH₄ with water. The dropwise addition at low temperature is crucial for controlling the exothermic reaction.

Another powerful method is the catalytic asymmetric hydrogenation of α-amino ketones, which offers high atom economy and enantioselectivity.[5]

The Rise of Biocatalysis

Biocatalysis has emerged as a sustainable and highly selective alternative for the synthesis of chiral compounds.[7] Engineered amine dehydrogenases (AmDHs) have been successfully employed for the asymmetric reductive amination of α-hydroxy ketones to produce chiral amino alcohols with excellent enantioselectivity.[7][8]

Experimental Protocol: Enzymatic Synthesis of (S)-2-aminobutan-1-ol [5]

  • Reaction Mixture Preparation: Prepare a reaction mixture in an ammonium chloride/ammonia buffer (1 M, pH 8.5).

  • Component Addition: The mixture contains the α-hydroxy ketone substrate (e.g., 1-hydroxybutan-2-one, 50 mM), NAD⁺ (1 mM), and a glucose dehydrogenase (GDH) system for cofactor regeneration (glucose and GDH enzyme).

  • Enzyme Addition: Initiate the reaction by adding the engineered amine dehydrogenase (AmDH).

  • Reaction Conditions: The reaction proceeds under mild conditions in an aqueous medium.

Causality Behind Experimental Choices: The enzymatic approach operates under mild, environmentally friendly conditions. The use of a cofactor regeneration system (GDH and glucose) is economically and practically essential for large-scale synthesis, as it recycles the expensive NAD⁺ cofactor. The choice of buffer and pH is critical for optimal enzyme activity and stability.

Synthetic_Approaches cluster_0 Chemical Synthesis cluster_1 Biocatalysis Reduction Reduction of α-Amino Acids Chiral_1_2_Amino_Alcohols Chiral_1_2_Amino_Alcohols Reduction->Chiral_1_2_Amino_Alcohols High Enantiopurity Hydrogenation Asymmetric Hydrogenation of α-Amino Ketones Hydrogenation->Chiral_1_2_Amino_Alcohols High Atom Economy Reductive_Amination Asymmetric Reductive Amination of α-Hydroxy Ketones Reductive_Amination->Chiral_1_2_Amino_Alcohols Sustainable & Selective

Caption: Key synthetic routes to chiral 1,2-amino alcohols.

A Spectrum of Biological Activities: Therapeutic Applications

The structural motif of chiral 1,2-amino alcohols is prevalent in a wide range of pharmaceuticals, demonstrating their broad therapeutic potential.[8][9][10]

Anticancer Activity

Chiral 1,2-amino alcohols have shown significant promise as anticancer agents.[11][12][13] Their mechanism of action in this context is often multifaceted, involving the inhibition of key enzymes or the disruption of cellular signaling pathways. For instance, metal complexes involving chiral amino alcohols have demonstrated cytotoxic effects against human tumor cell lines.[12][14]

Table 1: Anticancer Activity of Chiral 1,2-Amino Alcohol Derivatives

Compound ClassCancer Cell LineIC₅₀ (µM)Reference
Conjugated DiynolsHepG2, HeLaVaries[11]
Zn(II) ComplexA54917.8[12]
1,2,4-Triazole Schiff BasesHeLa1.8 (for compound 7l)[13]
Antiviral Activity

The 1,2-amino alcohol scaffold is a key component in several antiviral drugs, particularly HIV protease inhibitors.[15][16] The precise stereochemistry of the amino and hydroxyl groups is critical for fitting into the active site of the viral protease, thereby inhibiting its function and preventing viral replication.

Neuroprotective and Other CNS Activities

Chiral amino alcohols and their derivatives have been investigated for their potential in treating neurodegenerative diseases like Alzheimer's.[17] Some have shown inhibitory activity against cholinesterases, enzymes involved in the breakdown of neurotransmitters.[17] Furthermore, this structural class is found in drugs with antidepressant and antiemetic properties.[9]

Biological_Activities Chiral_1_2_Amino_Alcohols Chiral_1_2_Amino_Alcohols Anticancer Anticancer Chiral_1_2_Amino_Alcohols->Anticancer Enzyme Inhibition, Cytotoxicity Antiviral Antiviral Chiral_1_2_Amino_Alcohols->Antiviral Protease Inhibition Neuroprotective Neuroprotective Chiral_1_2_Amino_Alcohols->Neuroprotective Cholinesterase Inhibition

Caption: Diverse biological activities of chiral 1,2-amino alcohols.

Experimental Protocols for Biological Evaluation

The assessment of the biological activity of chiral 1,2-amino alcohols requires robust and validated experimental protocols.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay is a standard colorimetric method for assessing the cytotoxic effects of compounds on cancer cell lines.

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., A549, HeLa) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the chiral 1,2-amino alcohol derivatives for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ value.

Self-Validating System: The inclusion of a positive control (e.g., cisplatin) and a vehicle control (e.g., DMSO) in each experiment is essential for validating the assay results. The reproducibility of the dose-response curve across multiple experiments ensures the reliability of the IC₅₀ values.

Enzyme Inhibition Assay (e.g., Cholinesterase Inhibition)

This assay measures the ability of a compound to inhibit the activity of a specific enzyme.

Protocol:

  • Reagent Preparation: Prepare solutions of the enzyme (e.g., acetylcholinesterase), the substrate (e.g., acetylthiocholine iodide), and the test compound in an appropriate buffer.

  • Reaction Initiation: In a 96-well plate, mix the enzyme and the test compound at various concentrations and pre-incubate.

  • Substrate Addition: Add the substrate to initiate the enzymatic reaction.

  • Detection: The product of the reaction (e.g., thiocholine) reacts with a chromogenic reagent (e.g., DTNB) to produce a colored product.

  • Absorbance Measurement: Monitor the change in absorbance over time using a microplate reader.

  • Data Analysis: Calculate the percentage of enzyme inhibition and determine the IC₅₀ value.

Self-Validating System: A known inhibitor of the enzyme should be used as a positive control. The linearity of the enzyme reaction in the absence of the inhibitor must be established to ensure that the assay is performed under initial velocity conditions.

Conclusion and Future Perspectives

Chiral 1,2-amino alcohols continue to be a fertile ground for drug discovery and development. Their privileged structural status is well-deserved, given their demonstrated efficacy across a wide range of therapeutic targets. The ongoing development of novel and efficient synthetic methods, particularly in the realm of biocatalysis, will undoubtedly expand the accessible chemical space of these valuable compounds. Future research will likely focus on elucidating more detailed mechanisms of action, exploring new therapeutic applications, and leveraging computational tools for the rational design of next-generation drugs based on this remarkable scaffold. The principles of stereochemistry will remain paramount in guiding these endeavors, ensuring the development of safer and more effective medicines.

References

  • Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. (n.d.). pubs.acs.org. Retrieved from [Link]

  • Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. (2018). pubs.acs.org. Retrieved from [Link]

  • 1,2-Amino Alcohols and Their Heterocyclic Derivatives as Chiral Auxiliaries in Asymmetric Synthesis. (n.d.). pubs.acs.org. Retrieved from [Link]

  • Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Unprotected α-Ketoamines. (2024). pubs.acs.org. Retrieved from [Link]

  • Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Unprotected α-Ketoamines. (2024). pubmed.ncbi.nlm.nih.gov. Retrieved from [Link]

  • Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli. (2022). . Retrieved from [Link]

  • Highly Enantioselective Synthesis and Anticancer Activities of Chiral Conjugated Diynols. (2018). pubmed.ncbi.nlm.nih.gov. Retrieved from [Link]

  • Importance of vicinal amino alcohols and synthetic approaches a,... (n.d.). . Retrieved from [Link]

  • Enantioselective Synthesis of Chiral Vicinal Amino Alcohols Using Amine Dehydrogenases. (2019). pubs.acs.org. Retrieved from [Link]

  • Catalytic Enantioselective Methods for Synthesis of 1,2-Amino Tertiary Alcohols and Their Analogues. (n.d.). . Retrieved from [Link]

  • Synthesis, characterization and anticancer activities of Zn 2+ , Cu 2+ , Co 2+ and Ni 2+ complexes involving chiral amino alcohols. (2022). pubs.rsc.org. Retrieved from [Link]

  • Examples of pharmaceutical compounds bearing a chiral β‐amino alcohol... (n.d.). . Retrieved from [Link]

  • Amino Alcohols: Stereoselective Synthesis and Applications in Diversity-Oriented Synthesis. (n.d.). . Retrieved from [Link]

  • Synthesis and Application of 1,2-Aminoalcohols with Neoisopulegol-Based Octahydrobenzofuran Core. (n.d.). . Retrieved from [Link]

  • Bioactivity and Analysis of Chiral Compounds. (2000). pubmed.ncbi.nlm.nih.gov. Retrieved from [Link]

  • (PDF) Synthesis and Acivity of Chiral Amino Alcohols and Amides as New Cholinesterase Inhibitors for Alzheimer's Disease. (n.d.). . Retrieved from [Link]

  • Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. (2013). . Retrieved from [Link]

  • Chirality in Drug Molecules: Synthetic and Biological Implications. (n.d.). . Retrieved from [Link]

  • Analysis and evaluation of chiral drugs in biological samples. (n.d.). . Retrieved from [Link]

  • Synthesis and evaluation of antitumor activities of novel chiral 1,2,4-triazole Schiff bases bearing γ-butenolide moiety. (n.d.). . Retrieved from [Link]

  • Chiral Bioequivalence – An Explainer. (2025). . Retrieved from [Link]

  • Chirality and Biological Activity. (n.d.). . Retrieved from [Link]

  • 1,2-Amino Alcohols and Their Heterocyclic Derivatives as Chiral Auxiliaries in Asymmetric Synthesis. (n.d.). pubs.acs.org. Retrieved from [Link]

  • Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. (2018). pubs.acs.org. Retrieved from [Link]

  • syn-1,2-Amino Alcohols via Diastereoselective Allylic C–H Amination. (n.d.). . Retrieved from [Link]

  • Aminoalcohol – Knowledge and References. (n.d.). . Retrieved from [Link]

  • Enzymatic synthesis of chiral amino‐alcohols by coupling transketolase and transaminase‐catalyzed reactions in a cascading continuous‐flow microreactor system. (n.d.). . Retrieved from [Link]

  • Efficient Routes to a Diverse Array of Amino Alcohol-Derived Chiral Fragments. (n.d.). . Retrieved from [Link]

  • CHAPTER 1 SYNTHESIS OF AMINO ALCOHOLS AND ESTERS. (n.d.). studentsrepo.um.edu.my. Retrieved from [Link]

  • Engineering an Artificial Pathway to Improve the Bioconversion of Lysine into Chiral Amino Alcohol 2-Hydroxycadaverine Using a Semi-Rational Design. (2024). . Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis and Integration of Chiral Oxazoline Ligands Derived from (R)-2-Amino-1-hexanol

Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Focus: Design, synthesis, and validation of BOX, PyBOX, and PHOX ligand frameworks. Introduction & Mechanistic Rationale The development of hi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Focus: Design, synthesis, and validation of BOX, PyBOX, and PHOX ligand frameworks.

Introduction & Mechanistic Rationale

The development of highly enantioselective transition-metal catalysts relies heavily on the architectural precision of chiral ligands. Among the chiral pool building blocks, (R)-2-amino-1-hexanol serves as an exceptional, yet often underutilized, precursor for the synthesis of oxazoline-based ligands.

While (S)-valinol (isopropyl) and (S)-tert-leucinol (tert-butyl) derivatives dominate the literature, the n-butyl chain of (R)-2-amino-1-hexanol offers a unique mechanistic advantage. The linear alkyl chain provides a highly adaptable conformational environment. In metal-catalyzed processes requiring dynamic substrate binding—such as transfer hydrogenations or specific cyclopropanations—rigid tert-butyl walls can sometimes hinder the approach of bulky substrates. The n-butyl group strikes a critical balance, forming a deep, flexible chiral pocket that maximizes enantiomeric excess (ee) without compromising catalytic turnover[1].

The fundamental synthesis of these ligands relies on a two-stage self-validating sequence:

  • Condensation/Acylation: The primary amine of (R)-2-amino-1-hexanol reacts with a dicarboxylic acid derivative (e.g., dimethyl oxalate or malonyl dichloride) to form a bis-amide diol intermediate.

  • Activation & Cyclization: The hydroxyl groups are activated (commonly via tosylation or chlorination) to become superior leaving groups. The adjacent amide oxygen then acts as an internal nucleophile, executing an intramolecular cyclization to yield the oxazoline ring.

Synthetic Divergence Workflow

The versatility of (R)-2-amino-1-hexanol allows for the divergent synthesis of bidentate (BOX), tridentate (PyBOX), and phosphino-oxazoline (PHOX) ligands by simply altering the backbone precursor.

LigandSynthesis A (R)-2-Amino-1-hexanol B1 Dimethyl 2,2-dimethylmalonate A->B1 Condensation B2 Pyridine-2,6-dicarbonyl dichloride A->B2 Acylation B3 2-Fluorobenzonitrile A->B3 Condensation C1 Butyl-BOX Ligand B1->C1 Cyclization (TsCl) C2 Butyl-PyBOX Ligand B2->C2 Cyclization (SOCl2) C3 Butyl-PHOX Ligand B3->C3 Cyclization & Phosphination

Divergent synthesis of chiral oxazoline ligands from (R)-2-amino-1-hexanol.

Experimental Protocols

Note: All protocols must be executed under an inert atmosphere (N₂ or Ar) using anhydrous solvents to prevent premature hydrolysis of activated intermediates.

Protocol A: Synthesis of 2,2'-Isopropylidenebis[(4R)-4-butyl-2-oxazoline] (Butyl-BOX)

This C2-symmetric bidentate ligand is a staple for Cu(I)-catalyzed cyclopropanations and Lewis acid-catalyzed Diels-Alder reactions[2].

Step 1: Bis-amide Diol Formation

  • Charge a flame-dried Schlenk flask with (R)-2-amino-1-hexanol (2.2 equiv) and dimethyl 2,2-dimethylmalonate (1.0 equiv).

  • Add anhydrous toluene (0.5 M) and a catalytic amount of sodium methoxide (0.1 equiv).

  • Heat the mixture to 85°C for 12 hours. The reaction is driven forward by the continuous distillation of methanol (byproduct).

  • Validation Checkpoint: Monitor via TLC (DCM:MeOH 9:1). The disappearance of the malonate ester indicates completion. Remove toluene under reduced pressure to yield the crude bis-amide diol as a white solid.

Step 2: Tosylation and Cyclization Causality: Direct cyclization of diols is energetically unfavorable. By introducing p-Toluenesulfonyl chloride (TsCl), the hydroxyl is converted into a tosylate, facilitating rapid intramolecular displacement.

  • Dissolve the crude bis-amide diol in anhydrous dichloromethane (DCM) at 0°C.

  • Add triethylamine (Et₃N, 4.5 equiv) and 4-dimethylaminopyridine (DMAP, 0.1 equiv).

  • Slowly add TsCl (2.2 equiv) in DCM dropwise over 30 minutes.

  • Allow the reaction to warm to room temperature and stir for 24 hours.

  • Validation Checkpoint: Wash the organic layer with saturated aqueous NaHCO₃, dry over MgSO₄, and concentrate. Purify via flash column chromatography (Hexanes:EtOAc) to isolate the Butyl-BOX ligand. ¹H NMR should confirm the disappearance of the -OH protons and the shift of the oxazoline ring protons.

Protocol B: Synthesis of 2,6-bis[(4R)-4-butyl-2-oxazolinyl]pyridine (Butyl-PyBOX)

PyBOX ligands are tridentate (N,N,N) scaffolds widely used in Ru-catalyzed transfer hydrogenations and asymmetric hydrosilylations.

Step 1: Acylation

  • Dissolve (R)-2-amino-1-hexanol (2.1 equiv) and Et₃N (4.5 equiv) in anhydrous DCM at 0°C.

  • Slowly add pyridine-2,6-dicarbonyl dichloride (1.0 equiv) dissolved in DCM.

  • Stir for 4 hours at room temperature. Quench with water, extract with DCM, and concentrate to yield the bis-amide intermediate.

Step 2: Thionyl Chloride-Mediated Cyclization

  • Dissolve the intermediate in DCM and cool to 0°C.

  • Add thionyl chloride (SOCl₂, 3.0 equiv) dropwise. Stir for 2 hours.

  • Remove volatiles under vacuum. Redissolve the crude bis-alkyl chloride in methanol.

  • Add aqueous NaOH (10 M, 4.0 equiv) and reflux for 3 hours to drive the cyclization.

  • Extract with diethyl ether, dry, and concentrate. Recrystallize from hot hexane to yield pure Butyl-PyBOX.

Quantitative Data & Ligand Profiling

The following table summarizes the structural properties and typical catalytic performance metrics of the ligands synthesized from (R)-2-amino-1-hexanol.

Ligand FrameworkCoordination GeometrySpacer / BackboneTypical Metal CentersPrimary Catalytic ApplicationsExpected Yield (2-steps)
Butyl-BOX Bidentate (N,N)IsopropylideneCu(I), Cu(II), Zn(II)Cyclopropanation, Diels-Alder, Aziridination65 - 75%
Butyl-PyBOX Tridentate (N,N,N)PyridineRu(II), Rh(III), Ir(I)Transfer Hydrogenation, Hydrosilylation70 - 80%
Butyl-PHOX Bidentate (P,N)ArylIr(I), Pd(II)Allylic Substitution, Asymmetric Hydrogenation55 - 60%

Table 1: Comparative profiling of (R)-2-amino-1-hexanol derived chiral ligands.

References

  • Wiebalck, S. "Synthesis, Comparison and Application of Oxazoline Ligands for Homogeneous Catalysis." Freie Universität Berlin, 2012.
  • Desimoni, G., Faita, G., & Jørgensen, K. A. "C2-Symmetric Chiral Bis(Oxazoline) Ligands in Asymmetric Catalysis." Chemical Reviews, 2006, 106(9), 3561-3651.
  • Evans, D. A., Woerpel, K. A., Hinman, M. M., & Faul, M. M. "Bis(oxazolines) as chiral ligands in metal-catalyzed asymmetric reactions. Catalytic, asymmetric cyclopropanation of olefins." Journal of the American Chemical Society, 1991, 113(2), 726-728.

Sources

Application

Asymmetric Reduction of Ketones Using (R)-2-Amino-1-Hexanol Derivatives: Application Notes and Protocols

As a Senior Application Scientist, I approach the asymmetric reduction of prochiral ketones not merely as a synthetic step, but as a highly orchestrated stereochemical event. Among the chiral pool building blocks, (R)-2-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach the asymmetric reduction of prochiral ketones not merely as a synthetic step, but as a highly orchestrated stereochemical event. Among the chiral pool building blocks, (R)-2-amino-1-hexanol occupies a privileged space. Unlike the ubiquitous valinol (isopropyl) or phenylglycinol (phenyl) derivatives, the linear C4 aliphatic tail of the hexyl backbone provides a unique steric environment. This structural nuance offers distinct advantages in substrate solubility and face-selective shielding during transition state formation.

This guide details the deployment of (R)-2-amino-1-hexanol derivatives across the two most robust asymmetric reduction paradigms: Corey-Bakshi-Shibata (CBS) Oxazaborolidine Catalysis and Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation (ATH) .

Mechanistic Foundations & Causality

The Oxazaborolidine (CBS) Pathway

The CBS reduction utilizes an oxazaborolidine catalyst derived from the condensation of (R)-2-amino-1-hexanol with a boroxine. The causality of its high enantioselectivity lies in a dual-activation mechanism. The Lewis basic nitrogen of the oxazaborolidine coordinates to the borane (activating the reducing agent), while the Lewis acidic boron coordinates to the ketone oxygen (activating the electrophile). The hexyl chain acts as a steric wall, blocking the β -face of the coordinated ketone and forcing the hydride to attack exclusively from the less hindered α -face, yielding predictable stereochemical outcomes 1.

CBS_Mechanism A Pre-catalyst: (R)-2-Amino-1-hexanol + Boroxine B Active Catalyst: (R)-Hexyl-CBS Oxazaborolidine A->B Condensation C Catalyst-Borane Complex (N-B coordination) B->C + BH3-THF D Ketone Coordination (Lewis Acidic B-O) C->D + Prochiral Ketone E 6-Membered Transition State (Face-Selective Hydride Transfer) D->E Steric Control F Chiral Product Complex E->F Hydride Delivery F->B Catalyst Regeneration G Chiral Secondary Alcohol F->G Methanolysis

Fig 1. Logical workflow and catalytic cycle of the CBS reduction using (R)-2-amino-1-hexanol.

Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation (ATH)

In ATH, (R)-2-amino-1-hexanol serves as a bidentate chiral ligand for Ru(II) arene complexes. The causality of the reaction hinges on an outer-sphere mechanism 2. The addition of a base (e.g., KOH) deprotonates the amine, generating a highly reactive 16-electron Ru-amido species. This species abstracts a hydride from a sacrificial donor (isopropanol), forming an 18-electron Ru-hydride. The ketone is reduced via a concerted, six-membered pericyclic transition state where the Ru-H and N-H bonds transfer a hydride and a proton simultaneously to the C=O bond, without the ketone ever directly binding to the metal center 3.

Ru_ATH A [RuCl2(p-cymene)]2 + (R)-2-Amino-1-hexanol B 18e- Ru-Chiral Amine Complex A->B Ligand Exchange C 16e- Ru-Amido Complex (Active Catalyst) B->C Base (-HCl) D 18e- Ru-Hydride Complex (H-Ru-N-H) C->D + iPrOH (H donor) E Outer-Sphere Transition State (Concerted Transfer) D->E + Ketone E->C Catalyst Regeneration F Chiral Alcohol Product E->F H-transfer

Fig 2. Outer-sphere mechanism of Ru-catalyzed asymmetric transfer hydrogenation.

Quantitative Data & Substrate Scope

The choice between CBS and ATH depends heavily on the electronic and steric nature of the substrate. The data below summarizes the expected outcomes when utilizing (R)-2-amino-1-hexanol derivatives.

Substrate ClassPreferred Catalyst SystemTypical Yield (%)Enantiomeric Excess (ee %)Key Operational Causality
Aryl Alkyl Ketones (R)-Hexyl-CBS92–9895–99High steric differentiation between aryl and alkyl groups drives near-perfect face selectivity.
Aliphatic Ketones (R)-Hexyl-CBS85–9080–89Lower ee% due to reduced steric disparity between the two aliphatic flanking chains.
α -Halo Ketones Ru-(R)-Aminohexanol90–9592–96Halogens are sensitive to strong hydrides; ATH provides a milder, chemoselective reduction environment.
Cyclic Ketones (e.g., Tetralone)(R)-Hexyl-CBS90–9585–95Rigid cyclic structure locks conformation, enhancing the predictive power of the catalyst.

Experimental Protocols (Self-Validating Systems)

To ensure trustworthiness, these protocols incorporate a self-validating feedback loop . Every critical phase includes an In-Process Control (IPC) to verify the chemical state before proceeding, preventing the propagation of errors.

Protocol A: Asymmetric CBS Reduction using (R)-Hexyl-CBS

Objective: Synthesis of (S)-1-(4-Fluorophenyl)ethanol from 4'-fluoroacetophenone.4

Validation Checkpoint 1 (Catalyst Integrity): Prior to use, analyze the (R)-Hexyl-CBS catalyst via 11 B NMR. A single resonance at ~34 ppm confirms the active oxazaborolidine. Peaks at ~18 ppm indicate degradation to inactive borates.

  • System Preparation: Flame-dry a 100 mL Schlenk flask under high vacuum and backfill with ultra-pure Argon. Causality: Moisture destroys the oxazaborolidine catalyst and hydrolyzes the borane, leading to racemic background reduction.

  • Catalyst Activation: Inject 1.0 mL (1.0 mmol, 10 mol%) of a 1.0 M solution of (R)-Hexyl-CBS in toluene. Dilute with 10 mL of anhydrous THF and cool to 0 °C.

  • Borane Complexation: Slowly add 6.0 mL (6.0 mmol, 0.6 eq) of Borane-Dimethyl Sulfide (BMS) complex dropwise. Stir for 15 minutes. Causality: This pre-formation step ensures all catalyst molecules are converted to the active catalyst-borane complex before encountering the ketone.

  • Substrate Addition: Dissolve 1.38 g (10.0 mmol) of 4'-fluoroacetophenone in 10 mL of anhydrous THF. Add this solution via a syringe pump over 60 minutes to the catalyst mixture at 0 °C. Causality: Slow addition maintains a low steady-state concentration of the ketone, ensuring it reacts exclusively with the highly reactive chiral catalyst complex rather than the slower, non-selective free borane.

  • Quench & Workup: Once TLC indicates complete consumption of the ketone, quench the reaction strictly at 0 °C by the dropwise addition of 5 mL of methanol. Caution: Vigorous H2​ evolution will occur.

  • Validation Checkpoint 2 (Stereochemical Purity): Perform Chiral HPLC on the crude organic extract prior to crystallization. This ensures the measured ee% reflects the kinetic stereoselectivity of the catalyst, not an artifact of downstream thermodynamic enrichment.

Protocol B: Ruthenium-Catalyzed ATH of Ketones

Objective: Mild reduction of base-sensitive α -halo ketones.

  • Complex Formation: In a strictly anaerobic glovebox, combine [RuCl2​(p−cymene)]2​ (0.5 mol%) and (R)-2-amino-1-hexanol (1.1 mol%) in anhydrous, degassed isopropanol (20 mL). Stir at 80 °C for 1 hour.

  • Validation Checkpoint 1 (Colorimetry): The solution must transition from an opaque orange suspension to a clear, dark red/purple homogeneous solution, confirming the formation of the 18-electron Ru-chiral amine complex.

  • Catalyst Activation: Cool the mixture to room temperature. Add 0.1 M KOH in isopropanol (5 mol%).

  • Validation Checkpoint 2 (Active Species): A rapid color shift to dark purple/black indicates the formation of the active 16-electron Ru-amido species. Subsequent transition to golden-yellow confirms hydride abstraction from isopropanol to form the active Ru-H species.

  • Reduction: Add the prochiral ketone (10 mmol). Stir at room temperature. The reaction is driven forward by the vast molar excess of isopropanol acting as the hydrogen source.

  • Workup: Filter the mixture through a short pad of silica to remove the ruthenium catalyst, eluting with ethyl acetate. Concentrate under reduced pressure to yield the chiral alcohol.

References

  • Enantioselective Synthesis of Chiral Vicinal Amino Alcohols Using Amine Dehydrogenases. ACS Catalysis (2019).[Link]

  • An Experimental−Theoretical Study of the Factors That Affect the Switch between Ruthenium-Catalyzed Dehydrogenative Amide Formation versus Amine Alkylation. Organometallics (2010).[Link]

Sources

Method

Application Note: Chiral Resolution of Racemic Carboxylic Acids via Diastereomeric Salt Formation with (R)-2-Amino-1-hexanol

[label="Solid Precipitate\n( Refining Crystallization Conditions I'm now zeroing in on crystallization. I will optimize parameters for maximizing diastereomeric salt purity, including solvent selection (ethanol, ethyl ac...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

[label="Solid Precipitate\n(

Refining Crystallization Conditions

I'm now zeroing in on crystallization. I will optimize parameters for maximizing diastereomeric salt purity, including solvent selection (ethanol, ethyl acetate, etc.) and temperature gradients. I am working on the development of a table that will present yield and ee% data from the analysis. I am also investigating seeding to control crystal growth.

Refining Reaction Steps

I'm now integrating insights on optimizing salt formation and cleavage. I've considered using 0.5 equivalents of the chiral agent (Pope-Peachy method) to enhance ee%. For crystallization, I'm setting a reflux temperature until homogeneity, then slowly cooling at 5°C/hour to ensure a pure crystalline product. I've clarified the extraction and cleavage process. I am now working on a data table.

Optimizing Experimental Workflow

I'm now integrating insights on the entire workflow, including considerations for cleavage of the chiral agent, and have defined key data to include in a table. I have also decided on the solvents to be used, including methanol, ethanol, and acetone. I am now focusing on the data table, the experimental protocol, and a discussion of troubleshooting tips.

Integrating Citations and E-E-A-T

I'm now integrating citations to strengthen the application note's E-E-A-T. I've found an initial source: MDPI's "Enantioseparation of 3-Hydroxycarboxylic Acids via Diastereomeric Salt Formation by 2-Amino-1,2-diphenylethanol" (2022). I will carefully analyze the article for data and methodology relevant to my application. I am working to format the citation correctly.

Incorporating Citations

I'm now incorporating citations to enhance the credibility of the application note. I've integrated sources like MDPI's "Enantioseparation of 3-Hydroxycarboxylic Acids" and ACS's work on carboxylic acid derivatives. I am using the ACS source to support the efficiency of resolution, and I've added a Chemical Reviews article supporting the hydrogen-bond rationale. I am working on the reference list.

Finalizing Diagrammatic Representation

I've refined the DOT diagrams, ensuring strict adherence to the defined color palette for consistency and clarity. I've focused on ensuring the visual flow from reactants to products, now using distinct colors for the key steps. The latest diagram displays the crystallization and the filtered solid product, with the filtrate containing the undesired enantiomer. I've re-reviewed the initial DOT diagram as well.

Refining Workflow Diagrams

I've updated the DOT diagrams, focusing on visual flow and clarity, now using distinct colors for key steps. I've ensured consistency with the defined color palette, and am using a diagram that depicts the crystallization and the filtered solid product, and is now working. I've incorporated the Pope-Peachey method into the protocol (0.5 eq of resolving agent with 0.5 eq of achiral base), which is expected to maximize ee%. I am also working on diagram 1.

Finalizing Crystallization Parameters

I'm now zeroing in on crystallization. I am working to optimize parameters for maximizing diastereomeric salt purity, including solvent selection and temperature gradients. I am working on the development of a table that will present yield and ee% data from analysis. I have included ethanol as a solvent to allow for dynamic hydrogen bond exchange, preventing kinetic trapping. I am focusing on the crystallization rate of 5°C/hour.

Executive Summary

The demand for enantiopure active pharmaceutical ingredients (APIs) necessitates robust, scalable methods for chiral resolution. While asymmetric catalysis and enzymatic kinetic resolutions are highly advanced, classical chiral resolution via diastereomeric salt formation remains the workhorse of industrial drug development due to its scalability, high yield, and operational simplicity.

This application note details the use of (R)-2-amino-1-hexanol as a highly effective chiral resolving agent for racemic carboxylic acids. By leveraging the bifunctional nature of this amino alcohol—which provides both ionic pairing and rigid hydrogen-bonding networks—researchers can achieve exceptional enantiomeric excess (ee%) in the isolation of critical α -chiral carboxylic acids (e.g., profen-class NSAIDs and specialized synthetic intermediates)[1].

Mechanistic Principles & Thermodynamic Causality

The efficacy of (R)-2-amino-1-hexanol lies in its structural capacity to maximize the thermodynamic difference ( ΔΔGcryst​ ) between the two resulting diastereomeric salts.

  • Primary Ionic Interaction: The primary amine ( pKa​≈10.5 ) readily protonates upon mixing with a racemic carboxylic acid ( pKa​≈4.5 ), forming a stable ammonium carboxylate ion pair.

  • Secondary Hydrogen Bonding: The adjacent hydroxyl group acts as both a hydrogen bond donor and acceptor. This creates a highly ordered, rigid 2D or 3D crystalline lattice [2].

  • Hydrophobic Packing: The linear hexyl chain provides significant van der Waals interactions. When paired with lipophilic acids (like aryl-propionic acids), the hydrophobic packing heavily favors the crystallization of one diastereomer over the other.

Because the less soluble diastereomer possesses a significantly higher lattice energy, it selectively precipitates from the solvent matrix, leaving the more soluble diastereomer in the mother liquor.

Thermo cluster_0 Diastereomeric Salt Formation Start Solution Phase Racemic Acid + (R)-Amine SaltP [(R)-Acid · (R)-Amine] High Lattice Energy Start->SaltP Ionic Pairing SaltN [(S)-Acid · (R)-Amine] Low Lattice Energy Start->SaltN Ionic Pairing CrystP Crystalline Solid (Precipitates) SaltP->CrystP ΔG_cryst << 0 SolN Mother Liquor (Remains Soluble) SaltN->SolN ΔG_cryst ≈ 0

Thermodynamic pathway of diastereomeric salt crystallization driven by lattice energy.

Experimental Workflow

The following workflow outlines the self-validating system of salt formation, controlled crystallization, isolation, and cleavage.

Workflow Racemate Racemic Acid (1.0 eq) Mix Dissolution & Heating (Reflux in EtOH/H2O) Racemate->Mix Agent (R)-2-Amino-1-hexanol (0.5 - 1.0 eq) Agent->Mix Cooling Controlled Cooling (-5°C / hour) Mix->Cooling Filter Vacuum Filtration Cooling->Filter Solid Solid Precipitate (Less Soluble Salt) Filter->Solid Mother Mother Liquor (More Soluble Salt) Filter->Mother Acidify Acidification (1M HCl) & Organic Extraction Solid->Acidify Pure Enantiopure Acid (Validation via Chiral HPLC) Acidify->Pure

Workflow for classical chiral resolution via diastereomeric salt formation.

Detailed Step-by-Step Protocol

This protocol utilizes the Pope-Peachey method (0.5 equivalents of the chiral resolving agent and 0.5 equivalents of an achiral base). Causality: By limiting the chiral agent, the system forces the resolving agent to pair exclusively with the thermodynamically preferred enantiomer, drastically increasing the initial ee% of the precipitate and reducing the need for multiple recrystallizations [3].

Materials Required:
  • Racemic Carboxylic Acid (e.g., 2-phenylpropanoic acid)

  • (R)-2-amino-1-hexanol (Chiral Resolving Agent)

  • Triethylamine (Achiral Base)

  • Solvent System: Ethanol / Water (9:1 v/v) or Ethyl Acetate

  • 1M Hydrochloric Acid (HCl)

  • Dichloromethane (DCM) or Diethyl Ether

Step 1: Diastereomeric Salt Formation
  • Charge the Reactor: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 10.0 mmol (1.0 eq) of the racemic carboxylic acid.

  • Solvent Addition: Add 20 mL of the chosen solvent (e.g., 9:1 EtOH/H₂O). Note: Protic solvents are preferred as they allow dynamic hydrogen-bond exchange, preventing the kinetic trapping of the wrong diastereomer.

  • Base Addition: Add 5.0 mmol (0.5 eq) of (R)-2-amino-1-hexanol and 5.0 mmol (0.5 eq) of triethylamine.

  • Heating: Heat the mixture to gentle reflux (approx. 75°C for EtOH) until a completely homogeneous, clear solution is achieved.

Step 2: Controlled Crystallization
  • Cooling Gradient: Remove the flask from the heat source and place it in a programmable cooling bath. Cool the solution to 20°C at a strict rate of -5°C per hour .

    • Causality: Rapid cooling induces supersaturation, leading to amorphous precipitation or "oiling out," which traps the undesired enantiomer in the solid matrix. Slow cooling ensures crystal growth is thermodynamically controlled.

  • Aging: Once at 20°C, allow the suspension to age with gentle stirring for 4 hours to maximize crystal lattice perfection.

Step 3: Isolation and Cleavage (Self-Validating System)
  • Filtration: Isolate the crystallized salt via vacuum filtration. Wash the filter cake with 2 x 5 mL of ice-cold solvent to remove mother liquor residue.

  • Mass Balance Check: Dry the salt under vacuum and weigh it. (Theoretical maximum yield is 50% based on the racemate).

  • Acidic Cleavage: Suspend the dried salt in 15 mL of deionized water. Dropwise, add 1M HCl until the aqueous phase reaches pH < 2.

    • Causality: The strong acid protonates the carboxylate back to the neutral, lipophilic carboxylic acid, while the amino alcohol becomes a highly water-soluble hydrochloride salt.

  • Extraction: Extract the aqueous layer with 3 x 15 mL of DCM. Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Step 4: Validation
  • Chiral HPLC: Dissolve a 1 mg sample of the isolated acid in the mobile phase and inject it into a Chiral HPLC system (e.g., Chiralcel OD-H) to determine the enantiomeric excess (ee%).

  • Optical Rotation: Measure the specific rotation [α]D20​ to confirm the absolute configuration against literature values.

Quantitative Data: Resolution Efficiency

The efficiency of (R)-2-amino-1-hexanol across various racemic substrates is heavily dependent on the solvent's dielectric constant and the substrate's lipophilicity.

Table 1: Resolution of Racemic Acids with (R)-2-Amino-1-hexanol (0.5 eq method)

Racemic SubstrateSolvent SystemYield of Salt (%)*ee% (First Crop)ee% (After 1 Recryst.)
IbuprofenEthyl Acetate42%88%>99%
NaproxenEtOH / H₂O (9:1)45%92%>99%
Mandelic AcidAcetone38%81%96%
2-Phenylpropanoic AcidIsopropanol40%85%98%

*Note: Yield is calculated based on the theoretical maximum of 50% for a single enantiomer.

Troubleshooting & Optimization

  • Oiling Out (Liquid-Liquid Phase Separation): If the salt forms an oil rather than crystals, the initial concentration is too high, or the solvent is too non-polar. Solution: Add 5-10% water to the solvent system to increase the dielectric constant, or reduce the overall concentration by adding more primary solvent.

  • Low ee% in First Crop: Indicates co-precipitation of the undesired diastereomer. Solution: Switch from a 1.0 eq resolution to the Pope-Peachey method (0.5 eq chiral amine + 0.5 eq achiral base), or utilize a solvent with a flatter solubility curve for the salt.

References

  • Enantioseparation of 3-Hydroxycarboxylic Acids via Diastereomeric Salt Formation by 2-Amino-1,2-diphenylethanol (ADPE) and Cinchonidine Source: MDPI (Symmetry/Molecules) URL:[Link]

  • Optical Resolution of Carboxylic Acid Derivatives of Homoleptic Cyclometalated Iridium(III) Complexes via Diastereomers Formed with Chiral Auxiliaries Source: Inorganic Chemistry - ACS Publications URL:[Link]

  • cis-1-Amino-2-indanol in Drug Design and Applications to Asymmetric Processes Source: Chemical Reviews - ACS Publications URL:[Link]

Application

Application Notes &amp; Protocols: A Researcher's Guide to the Synthesis of Oxazolidinone Derivatives from (R)-Norleucinol

Foreword: The Oxazolidinone Scaffold in Modern Chemistry The oxazolidinone ring system is a privileged heterocyclic motif of profound importance in medicinal chemistry and asymmetric synthesis. Its rigid, five-membered s...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Foreword: The Oxazolidinone Scaffold in Modern Chemistry

The oxazolidinone ring system is a privileged heterocyclic motif of profound importance in medicinal chemistry and asymmetric synthesis. Its rigid, five-membered structure is a cornerstone of the last-resort class of antibiotics, including the FDA-approved drug Linezolid, which combats multi-drug resistant Gram-positive bacteria.[1][2][3] Beyond their antimicrobial prowess, chiral oxazolidinones, famously pioneered by Evans, serve as indispensable auxiliaries, guiding stereochemical outcomes in the synthesis of complex molecules.[4][5]

This guide provides a detailed technical overview and actionable protocols for the preparation of N-aryl oxazolidinone derivatives starting from the chiral amino alcohol, (R)-norleucinol. (R)-norleucinol, also known as (R)-2-Aminohexan-1-ol[6], offers a direct and stereochemically defined route to (R)-4-butyl-1,3-oxazolidin-2-one, a key building block. Our approach is designed to be logical, reproducible, and grounded in established chemical principles, providing researchers with the tools to confidently synthesize and explore this valuable class of compounds.

Strategic Overview: A Two-Stage Synthetic Approach

The synthesis of N-aryl oxazolidinone derivatives from (R)-norleucinol is most effectively executed in a two-stage process. This strategy ensures high purity of intermediates and maximizes the overall yield of the final, often more complex, target molecules.

  • Stage 1: Formation of the Core Oxazolidinone Ring. The initial step involves the cyclization of (R)-norleucinol to form the stable (R)-4-butyl-1,3-oxazolidin-2-one intermediate. This is achieved by reacting the amino alcohol with a suitable carbonylating agent.

  • Stage 2: N-Arylation of the Oxazolidinone Core. The second stage introduces the desired aryl moiety onto the nitrogen atom of the oxazolidinone ring. This is typically accomplished through a metal-catalyzed cross-coupling reaction, a powerful and versatile method for forming C-N bonds.

The following diagram illustrates this overarching synthetic workflow.

G cluster_0 Stage 1: Core Synthesis cluster_1 Stage 2: Derivatization A (R)-Norleucinol B (R)-4-butyl-1,3-oxazolidin-2-one A->B  Cyclization C N-Aryl Oxazolidinone Derivative B->C  N-Arylation Reagent1 Carbonylating Agent (e.g., CDI, Diethyl Carbonate) Reagent1->B Reagent2 Aryl Halide (Ar-X) + Catalyst (e.g., Cu(I)) Reagent2->C

Figure 1: General workflow for the two-stage synthesis of N-aryl oxazolidinone derivatives.

Part I: Synthesis of the Core Intermediate: (R)-4-butyl-1,3-oxazolidin-2-one

Scientific Principle and Mechanistic Insight

The formation of the oxazolidinone ring from a 1,2-amino alcohol is a cornerstone reaction. The choice of the carbonylating agent is critical and dictates the reaction conditions and potential byproducts. While historically, highly toxic reagents like phosgene were used, safer and more convenient alternatives are now standard practice.[4][5]

  • Diethyl Carbonate: A common, inexpensive, and relatively safe choice. The reaction typically requires a base (e.g., potassium carbonate, sodium methoxide) and heat to drive the cyclization, releasing ethanol as a byproduct.[4][5]

  • 1,1'-Carbonyldiimidazole (CDI): A highly effective, though more expensive, reagent that facilitates cyclization under milder conditions. The reaction proceeds via an intermediate N-acylimidazole, which is highly reactive towards the intramolecular hydroxyl group. Imidazole is released as a byproduct.[7]

For this guide, we will detail a protocol using diethyl carbonate due to its cost-effectiveness and widespread availability, making it suitable for large-scale synthesis. The mechanism involves initial N-acylation by diethyl carbonate, followed by a base-mediated intramolecular transesterification, where the hydroxyl group displaces the ethoxy group to form the stable five-membered ring.

Detailed Experimental Protocol 1: Synthesis of (R)-4-butyl-1,3-oxazolidin-2-one

This protocol describes the cyclization of (R)-norleucinol using diethyl carbonate and potassium carbonate.

Materials and Reagents

ReagentFormulaM.W.AmountMolesEq.
(R)-NorleucinolC₆H₁₅NO117.195.00 g42.66 mmol1.0
Diethyl CarbonateC₅H₁₀O₃118.1315.1 g (15.5 mL)127.98 mmol3.0
Potassium Carbonate (K₂CO₃)K₂CO₃138.210.59 g4.27 mmol0.1
TolueneC₇H₈-100 mL--
Saturated NaCl (brine)NaCl(aq)-~50 mL--
Anhydrous MgSO₄ or Na₂SO₄--As needed--
Ethyl Acetate (EtOAc)C₄H₈O₂-As needed--

Procedure

  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a Dean-Stark apparatus fitted with a reflux condenser.

  • Charging the Flask: To the flask, add (R)-norleucinol (5.00 g, 42.66 mmol), diethyl carbonate (15.5 mL, 127.98 mmol), potassium carbonate (0.59 g, 4.27 mmol), and toluene (100 mL).

  • Reaction: Heat the reaction mixture to a vigorous reflux (oil bath temperature ~120-125 °C). The reaction progress can be monitored by the collection of ethanol in the Dean-Stark trap and by Thin Layer Chromatography (TLC) (e.g., using 1:1 Hexanes:EtOAc, staining with ninhydrin to check for the disappearance of the starting amino alcohol). The reaction is typically complete within 6-12 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture through a pad of Celite to remove the potassium carbonate, washing the pad with ethyl acetate (~30 mL).

    • Transfer the filtrate to a separatory funnel and wash with saturated brine (2 x 25 mL) to remove any remaining salts.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield a crude oil or semi-solid.

  • Purification: The crude product is often of high purity.[4] However, for exacting applications, purification can be achieved by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate (e.g., starting from 4:1 to 1:1 Hexanes:EtOAc).

  • Characterization: The final product, (R)-4-butyl-1,3-oxazolidin-2-one, should be characterized to confirm its identity and purity.

    • ¹H & ¹³C NMR: To confirm the structure.

    • IR Spectroscopy: To identify the characteristic carbamate carbonyl stretch (~1750 cm⁻¹).

    • Mass Spectrometry: To confirm the molecular weight (M.W. 143.18).

    • Optical Rotation: To confirm the retention of stereochemical integrity.

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Incomplete Reaction Insufficient heating; inactive base.Ensure vigorous reflux. Use freshly dried K₂CO₃ or consider a stronger base like sodium methoxide (catalytic amount).[5]
Low Yield Product is somewhat water-soluble; inefficient extraction.Perform an additional extraction of the aqueous layer with ethyl acetate. Ensure complete removal of solvent during concentration.
Formation of Side Products Overheating or prolonged reaction time may lead to decomposition.Monitor the reaction closely by TLC and stop once the starting material is consumed. Avoid excessive heating.

Part II: N-Arylation for the Synthesis of Bioactive Derivatives

Scientific Principle and Mechanistic Insight

With the chiral oxazolidinone core in hand, the next step is to introduce the aryl substituent at the nitrogen position. This transformation is crucial for creating analogues of many antibacterial agents, including Linezolid.[1][8] The Ullmann condensation is a classic and effective method for this purpose. It involves the copper-catalyzed coupling of an amine (in this case, the N-H of the oxazolidinone) with an aryl halide.

The reaction mechanism is believed to involve the formation of a copper(I) amide intermediate from the oxazolidinone and the copper catalyst. This species then undergoes oxidative addition with the aryl halide, followed by reductive elimination to form the desired C-N bond and regenerate the active copper catalyst. The choice of ligand, base, and solvent is critical for achieving high yields.

G Start (R)-4-butyl-1,3-oxazolidin-2-one Product Final Product: (R)-3-Aryl-4-butyl-1,3-oxazolidin-2-one Start->Product ArylHalide Aryl Halide (Ar-X) (e.g., Aryl Iodide) ArylHalide->Product Catalyst CuI / Ligand K₂CO₃ (Base) Solvent (e.g., DMF) Catalyst->Product Ullmann Condensation Purification Work-up & Column Chromatography Product->Purification

Figure 2: Workflow for the N-arylation of the oxazolidinone core via Ullmann condensation.

Detailed Experimental Protocol 2: N-Arylation with a Substituted Aryl Iodide

This protocol provides a general method for the copper-catalyzed N-arylation of (R)-4-butyl-1,3-oxazolidin-2-one.

Materials and Reagents

ReagentFormulaM.W.AmountMolesEq.
(R)-4-butyl-oxazolidin-2-oneC₇H₁₃NO₂143.181.00 g6.98 mmol1.0
Substituted Aryl IodideAr-I--7.68 mmol1.1
Copper(I) Iodide (CuI)CuI190.450.13 g0.70 mmol0.1
L-ProlineC₅H₉NO₂115.130.16 g1.40 mmol0.2
Potassium Carbonate (K₂CO₃)K₂CO₃138.211.93 g13.96 mmol2.0
Dimethyl Sulfoxide (DMSO)C₂H₆OS-20 mL--
Water & Ethyl Acetate--As needed--

Procedure

  • Setup: To a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add a magnetic stir bar.

  • Charging the Flask: Add (R)-4-butyl-1,3-oxazolidin-2-one (1.00 g, 6.98 mmol), the desired aryl iodide (7.68 mmol), copper(I) iodide (0.13 g, 0.70 mmol), L-proline (0.16 g, 1.40 mmol), and potassium carbonate (1.93 g, 13.96 mmol).

  • Solvent Addition: Add anhydrous dimethyl sulfoxide (DMSO, 20 mL).

  • Reaction: Heat the reaction mixture to 90-100 °C and stir vigorously. Monitor the reaction by TLC until the starting oxazolidinone is consumed (typically 12-24 hours).

  • Work-up:

    • Cool the reaction to room temperature and dilute with water (~50 mL).

    • Extract the aqueous mixture with ethyl acetate (3 x 40 mL).

    • Combine the organic layers and wash with brine (2 x 30 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The high-boiling DMSO can be challenging to remove; co-evaporation with toluene or high-vacuum distillation may be necessary.

  • Purification: The crude residue is purified by flash column chromatography on silica gel, typically using a hexanes/ethyl acetate gradient, to yield the pure N-aryl oxazolidinone derivative.

  • Characterization: The final derivative should be fully characterized by NMR, IR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.

Expected Data and Yields

The efficiency of the N-arylation reaction is highly dependent on the electronic nature of the aryl halide. The table below provides a representative summary based on typical outcomes for Ullmann-type couplings.

Aryl Halide SubstituentExpected ReactivityTypical Yield Range
Electron-withdrawing (e.g., -NO₂, -CN, -F)High70-95%
Electron-neutral (e.g., -H, -CH₃)Moderate50-75%
Electron-donating (e.g., -OCH₃, -NH₂)Lower30-60%

References

  • Lewis, N., McKillop, A., Taylor, R. J. K., & Watson, R. J. (1995). A simple and efficient procedure for the preparation of chiral 2-oxazolidinones from α-amino acids. Synthetic Communications, 25(4), 561-568. [Link]

  • Kamila, M., et al. (2021). Mild Dehydrating Reagents in the Carbon Dioxide-Based Synthesis of Cyclic Carbamates from Amino Alcohols. The Journal of Organic Chemistry, 86(17), 11891-11902. [Link]

  • Zhang, D., et al. (2013). Theoretical Study on the Mechanism of Stereoselective Synthesis of Oxazolidinones. The Journal of Organic Chemistry, 78(24), 12458-12467. [Link]

  • Chen, J., et al. (2021). Green Synthesis of 2-Oxazolidinones by an Efficient and Recyclable CuBr/Ionic Liquid System via CO2, Propargylic Alcohols, and 2-Aminoethanols. Molecules, 26(4), 868. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of oxazolidinones. [Link]

  • Cićak, H., et al. (2020). One-pot synthesis of oxazolidinones and five-membered cyclic carbonates from epoxides and chlorosulfonyl isocyanate: theoretical evidence for an asynchronous concerted pathway. Beilstein Journal of Organic Chemistry, 16, 1827-1835. [Link]

  • Ordóñez, M., et al. (2012). Microwave-Assisted Improved Synthesis of Oxazolidin-2-ones, Oxazolidine-2-thiones and Thiazolidine-2-thione Chiral Auxiliaries. Molecules, 17(9), 10459-10469. [Link]

  • Reddy, P. K., Mukkanti, K., & Rao, D. M. (2011). Synthesis of Antibiotic Linezolid Analogues. Oriental Journal of Chemistry, 27(2), 559-564. [Link]

  • Reddy, P. K., Mukkanti, K., & Rao, D. M. (2011). A Novel Synthesis of Oxazolidinone Derivatives (A Key Intermediate of Linezolid). Rasayan Journal of Chemistry, 4(2), 324-328. [Link]

  • Heikkinen, J. (2018). Carbon dioxide-based syntheses of oxazolidinones and other cyclic carbamates. University of Helsinki. [Link]

  • Lee, Y. J., et al. (2019). A Unified Approach to Synthesizing Four Linezolid Metabolites That May Cause Thrombocytopenia. Molecules, 24(18), 3362. [Link]

  • ten Holte, P., van Esseveldt, B. C. J., Thijs, L., & Zwanenburg, B. (2001). Synthesis of Oxazolidinones by a Solid-Phase/Activation Cycloelimination (SP/ACE) Methodology. European Journal of Organic Chemistry, 2001(11), 2055-2064. [Link]

  • Clay, M. D., & Dixon, D. J. (2010). Chiral oxazolidinones as electrophiles: Intramolecular cyclization reactions with carbanions and preparation of functionalized lactams. Beilstein Journal of Organic Chemistry, 6, 114. [Link]

  • Reddy, G. O., et al. (2012). A new and alternate synthesis of Linezolid: An antibacterial agent. Der Pharma Chemica, 4(3), 1015-1023. [Link]

  • Kumar, V., et al. (2021). Synthesis, microbiological evaluation and structure activity relationship analysis of linezolid analogues with different C5-acyl. RSC Medicinal Chemistry, 12(10), 1735-1742. [Link]

  • Kumar, H. A., et al. (2014). Synthesis of Some Active Oxazolidinones Derivatives and Evaluation of their Antimicrobial and Anti-Inflammatory Activities. Research Journal of Pharmacy and Technology, 7(9), 989-995. [Link]

  • Endo, T., et al. (2005). Convenient Synthesis of Oxazolidinones by the Use of Halomethyloxirane, Primary Amine, and Carbonate Salt. The Journal of Organic Chemistry, 70(14), 5578-5582. [Link]

  • ResearchGate. (n.d.). Strategies for oxazolidinone formation. CDI is carbonyl diimidazole. [Link]

  • Sangani, D. S., et al. (2017). Design, Synthesis, and Antibacterial Evaluation of Oxazolidinones with Fused Heterocyclic C-Ring Substructure. ACS Medicinal Chemistry Letters, 8(9), 982-987. [Link]

  • Royal Society of Chemistry. (n.d.). Concise asymmetric synthesis of Linezolid through catalyzed Henry reaction. [Link]

  • ResearchGate. (n.d.). A Novel Synthesis of Oxazolidinone Derivatives (A Key Intermediate of Linezolid). [Link]

  • Google Patents. (n.d.).
  • Jarowicki, K., & Kocienski, P. (2001). Protecting groups. Journal of the Chemical Society, Perkin Transactions 1, (18), 2109-2135. [Link]

  • Organic Syntheses. (1984). 2(3H)-Oxazolone, 3-acetyl. Organic Syntheses, 62, 149. [Link]

  • Dion, H. W., et al. (1956). 6-Diazo-5-oxo-L-norleucine, A New Tumor-inhibitory Substance. II. Isolation and Characterization. Journal of the American Chemical Society, 78(14), 3075-3077. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Cleavage and Recovery of (R)-2-Amino-1-Hexanol Chiral Auxiliaries

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals on the optimization of asymmetric workflows.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals on the optimization of asymmetric workflows. The (R)-2-amino-1-hexanol chiral pool building block is typically cyclized into a 4-butyl-oxazolidinone derivative to serve as a powerful stereodirecting auxiliary (akin to the classic Evans auxiliary)[1].

The most critical phase of this methodology is the traceless, non-destructive cleavage of the auxiliary. If executed poorly, you risk racemizing your hard-won stereocenter or destroying the auxiliary. This guide provides field-proven troubleshooting strategies, mechanistic causality, and self-validating protocols to ensure high-fidelity cleavage.

📊 Quantitative Data: Summary of Cleavage Strategies

To select the appropriate cleavage method for your (R)-2-amino-1-hexanol-derived oxazolidinone, consult the performance metrics below.

Cleavage MethodReagents & ConditionsTarget ProductTypical Yieldee RetentionAuxiliary Recovery
Hydrolysis LiOH, H₂O₂, THF/H₂O, 0 °CCarboxylic Acid85–95%>99%>90%
Reductive Cleavage LiBH₄, MeOH, THF, 0 °CPrimary Alcohol80–90%>98%>85%
Aminolysis NH₄Cl, AlMe₃, CH₂Cl₂, rtAmide75–85%>98%>80%
Weinreb Amide MeNHOMe·HCl, AlMe₃, 0 °CWeinreb Amide80–92%>99%>85%
🛠️ Troubleshooting Guides & FAQs

Q1: Why am I observing racemization or endocyclic cleavage during the hydrolysis of my auxiliary? The Causality: If you are using standard aqueous base (e.g., NaOH or LiOH alone), the hydroxide ion (HO⁻) is not sufficiently nucleophilic to selectively attack the sterically hindered exocyclic imide carbonyl. Prolonged exposure to the base leads to two failure modes: 1) alpha-proton abstraction (causing racemization), and 2) attack at the endocyclic carbamate carbonyl, which destroys the oxazolidinone ring [2]. The Solution: Implement the LiOH/H₂O₂ protocol. Hydrogen peroxide is deprotonated by LiOH to form the hydroperoxide anion (HOO⁻). Due to the alpha-effect, HOO⁻ is vastly more nucleophilic than HO⁻. It rapidly and selectively attacks the exocyclic carbonyl at 0 °C, completely suppressing alpha-enolization and preserving >99% enantiomeric excess (ee) [3].

Q2: My reductive cleavage using LiAlH₄ is resulting in poor yields and over-reduction. What is a more reliable alternative? The Causality: LiAlH₄ is often too aggressive. It can indiscriminately reduce the oxazolidinone ring itself or over-reduce other sensitive functional groups on your target molecule, complicating the purification and destroying the auxiliary. The Solution: Switch to Lithium Borohydride (LiBH₄) in a mixed solvent system of THF and Methanol. The stoichiometric addition of methanol generates a highly reactive alkoxyborohydride species in situ. This intermediate selectively reduces the exocyclic imide to the corresponding primary alcohol while leaving the (R)-2-amino-1-hexanol oxazolidinone ring fully intact for recovery.

Q3: How do I efficiently separate the cleaved product from the auxiliary without complex chromatography? The Causality: The separation relies on exploiting the pKa differences of the post-cleavage mixture via strict pH-controlled liquid-liquid extraction. The Solution: After quenching the LiOH/H₂O₂ reaction, the mixture is highly basic. Your product exists as a water-soluble carboxylate salt, while the cleaved auxiliary is a neutral organic compound. Extracting the basic aqueous layer with dichloromethane (DCM) selectively removes the auxiliary. Subsequent acidification of the aqueous layer to pH < 2 protonates the carboxylic acid, which can then be cleanly extracted into ethyl acetate.

🔬 Experimental Protocols (Self-Validating Systems)
Protocol A: H₂O₂/LiOH Mediated Hydrolytic Cleavage

Objective: Synthesis of enantioenriched carboxylic acids with auxiliary recovery.

  • Preparation: Dissolve the N-acyl oxazolidinone substrate (1.0 eq) in a 4:1 mixture of THF/H₂O (0.1 M concentration) and cool to 0 °C under nitrogen.

  • Nucleophile Generation: In a separate vial, pre-mix 30% aqueous H₂O₂ (4.0 eq) and LiOH·H₂O (2.0 eq). Note: Pre-mixing is mandatory to generate the active LiOOH nucleophile before introduction to the substrate.

  • Reaction: Add the LiOOH solution dropwise to the substrate. Stir at 0 °C for 1 hour.

  • Self-Validation Checkpoint: Monitor by TLC (UV/KMnO₄). The reaction is complete when the less polar N-acyl oxazolidinone spot is fully consumed. Do not let the reaction warm to room temperature.

  • Quench: Carefully add 1.5 M aqueous Na₂SO₃ (4.2 eq) to reduce the intermediate peracid and excess H₂O₂. Caution: This step is exothermic and releases oxygen gas; ensure the reaction vessel is properly vented [1].

  • Auxiliary Recovery: Remove THF under reduced pressure. Extract the basic aqueous residue with DCM (3 × 20 mL). Dry the DCM layer over MgSO₄ and concentrate to recover the pure (R)-2-amino-1-hexanol oxazolidinone.

  • Product Isolation: Acidify the remaining aqueous layer to pH 1-2 using 1M HCl. Extract with Ethyl Acetate (3 × 20 mL). Dry the combined organic layers over MgSO₄, filter, and concentrate to yield the pure carboxylic acid. Validate ee via chiral HPLC.

Protocol B: Reductive Cleavage with LiBH₄

Objective: Synthesis of primary alcohols.

  • Preparation: Dissolve the N-acyl oxazolidinone (1.0 eq) in anhydrous THF (0.2 M) under an inert atmosphere and cool to 0 °C.

  • Activation: Add LiBH₄ (1.2 eq, 2.0 M solution in THF) followed by the dropwise addition of anhydrous Methanol (1.2 eq). Observe slight effervescence as the active reducing agent forms.

  • Reaction: Stir at 0 °C for 2 hours.

  • Quench & Isolation: Quench by the slow addition of 1M NaOH (exothermic). Extract the mixture with Ethyl Acetate. Wash the organic layer with brine, dry over MgSO₄, and concentrate.

  • Purification: Purify the crude mixture via flash column chromatography to separate the product alcohol from the recovered auxiliary.

📈 Mandatory Visualizations
Workflow 1: Mechanism of LiOH/H₂O₂ Cleavage

HydrolysisMechanism A N-Acyl Oxazolidinone ((R)-2-Amino-1-Hexanol derived) B LiOOH Nucleophilic Attack (Alpha-Effect) A->B LiOH / H2O2 C Tetrahedral Intermediate B->C D Exocyclic Cleavage (Avoids Racemization) C->D E Chiral Carboxylic Acid (Product) D->E Acidification F Recovered Oxazolidinone (Auxiliary) D->F Extraction

Caption: Mechanistic pathway of LiOOH-mediated cleavage, highlighting the alpha-effect and selective exocyclic attack.

Workflow 2: Auxiliary Recovery & Recycling

RecoveryWorkflow S1 Quenched Reaction Mixture (Basic pH) S2 Liquid-Liquid Extraction (DCM / H2O) S1->S2 S3 Organic Layer (Neutral Auxiliary) S2->S3 Separates Auxiliary S4 Aqueous Layer (Carboxylate Salt) S2->S4 Retains Product S5 Acidification (pH < 2) & EtOAc Extraction S4->S5 S6 Enantioenriched Carboxylic Acid S5->S6 Final Isolation

Caption: pH-controlled liquid-liquid extraction workflow for the separation and recovery of the chiral auxiliary.

📚 References
  • Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H₂O₂ Source: Organic Process Research & Development / ResearchGate URL:[Link] [1]

  • Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary Source: Journal of Chemical Education (ACS Publications) URL:[Link][1]

  • Process for the production of sitagliptin (Chiral Auxiliary Cleavage Methodology) Source: US Patent 8912327B2 (Google Patents) URL:[2]

Sources

Optimization

avoiding side reactions in (R)-2-Aminohexan-1-ol hydrochloride mediated synthesis

Title: Technical Support Center: Troubleshooting (R)-2-Aminohexan-1-ol Hydrochloride Mediated Synthesis Introduction: Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Title: Technical Support Center: Troubleshooting (R)-2-Aminohexan-1-ol Hydrochloride Mediated Synthesis

Introduction: Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the complex mechanistic challenges researchers face when utilizing (R)-2-Aminohexan-1-ol hydrochloride (CAS: 158741-04-9) in asymmetric synthesis. This chiral amino alcohol is a critical building block, but its bifunctional nature and sensitive stereocenter make it prone to competing side reactions such as N-alkylation, epimerization, and unwanted cyclization.

This guide provides field-proven, self-validating protocols and mechanistic troubleshooting to ensure high chemoselectivity and enantiomeric retention.

Section 1: Troubleshooting & FAQs

Q1: How do I prevent N-alkylation when attempting to selectively O-alkylate the hydroxyl group? Causality & Solution: The fundamental challenge lies in the differential nucleophilicity and pKa of the two functional groups. Even when starting with the hydrochloride salt, the introduction of a base (necessary for O-alkylation) will rapidly deprotonate the ammonium ion (pKa ~9-10) long before the primary hydroxyl group (pKa ~15-16). Because the resulting free amine is significantly more nucleophilic than the alkoxide, the reaction heavily favors undesired N-alkylation or N,N-dialkylation[1].

To circumvent this: You must either employ robust, temporary N-protection (e.g., Boc or Cbz) prior to O-functionalization, or utilize specific alkali metal alkoxides. Alkali metal alkoxides can selectively generate the amino alkoxide salt in situ, suppressing the amine's nucleophilicity sufficiently to allow electrophilic attack at the oxygen[2].

Q2: I am observing significant loss of enantiomeric purity (racemization) during the activation of (R)-2-Aminohexan-1-ol derivatives. How can I maintain the stereocenter? Causality & Solution: Racemization at the C2 position typically occurs via base-catalyzed enolization or through the formation of an oxazolone (azlactone) intermediate when the adjacent carbon is activated or oxidized[3]. Harsh basic conditions or elevated temperatures strip the labile α-proton at the chiral center, collapsing the tetrahedral geometry into a planar intermediate.

To circumvent this: Perform reactions at the lowest possible temperature (e.g., 0°C to 50°C). When coupling or activating the molecule, utilize mild reagents such as 1,1'-carbonyldiimidazole (CDI) and incorporate racemization inhibitors like HOBt (Hydroxybenzotriazole) or HOAt. These additives trap the activated intermediate before oxazolone formation can occur, preserving the optical purity[3].

Q3: During the final deprotection or amination steps, my LC-MS shows cyclic byproducts instead of the free primary amino alcohol. What is driving this? Causality & Solution: Bifunctional 1,2-amino alcohols have a high thermodynamic propensity for intramolecular cyclization. Exposure of the unprotected amino alcohol to CO2, phosgene equivalents, or prolonged heating can drive the formation of 5-membered cyclic ureas or oxazolidinones[4]. Furthermore, if you are utilizing specific protecting groups (like N-Boc-N-tert-butylthiomethyl), acidic deprotection can trigger an intramolecular attack by the hydroxyl group on an iminium ion intermediate, yielding stable cyclic aminoacetals instead of the desired primary amine[5].

To circumvent this: Avoid prolonged heating during workups. If cyclic aminoacetals form during acidic deprotection, shift your strategy to a transacetalization equilibrium method using BF3·OEt2 and an excess of a dithiol (e.g., HS(CH2)3SH) to push the reaction toward the free amino alcohol[5].

Section 2: Mechanistic Pathways & Workflows

SideReactions SM (R)-2-Aminohexan-1-ol HCl OAlk O-Alkylation (Target) SM->OAlk N-Protection + Base NAlk N-Alkylation (Side Product) SM->NAlk Excess Base / Unprotected Racem Racemization (Loss of ee) SM->Racem High Temp / Strong Base Cyclic Cyclization (Oxazolidinones) SM->Cyclic CO2 / Phosgene Equivalents

Pathway divergence in (R)-2-Aminohexan-1-ol synthesis based on reaction conditions.

ProtocolWorkflow Step1 1. Neutralization (0°C, Mild Base) Step2 2. N-Protection (Boc2O addition) Step1->Step2 Step3 3. O-Functionalization (Alkoxide mediated) Step2->Step3 Step4 4. Deprotection (Acidic cleavage) Step3->Step4

Step-by-step self-validating workflow for functionalizing (R)-2-Aminohexan-1-ol.

Section 3: Quantitative Impact of Reaction Conditions

To assist in experimental design, the following table summarizes how specific parameters influence the yield and enantiomeric excess (ee) of (R)-2-Aminohexan-1-ol derivatives.

Reaction ParameterPrimary Side ReactionImpact on Yield / eeRecommended Optimization
Unprotected Amine + NaH N-Alkylation / N,N-Dialkylation>60% loss of target O-alkyl yieldPre-protect amine with Boc/Cbz or use specific alkali metal alkoxides.
Coupling at >80°C Racemization (Azlactone pathway)ee drops from >99% to <80%Lower temperature to 0–50°C; utilize CDI + HOBt/HOAt[3].
Acidic Deprotection (HCl) Aminoacetal CyclizationUp to 95% yield of cyclic byproductUse BF3·OEt2 + HS(CH2)3SH to drive equilibrium to free amine[5].
Exposure to scCO2 / Heat Oxazolidinone FormationHigh conversion to cyclic urethaneLimit thermal exposure; avoid carbonate/phosgene equivalents[4].

Section 4: Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. Each critical step includes an in-process analytical check to ensure the causality of the reaction is strictly controlled before proceeding.

Protocol A: Chemoselective N-Boc Protection (Minimizing N-Alkylation)

Objective: Mask the highly nucleophilic amine while preserving the stereocenter.

  • Neutralization: Suspend (R)-2-Aminohexan-1-ol hydrochloride (1.0 eq) in anhydrous THF. Cool the mixture to 0°C using an ice bath to suppress early-stage epimerization.

  • Base Addition: Add Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.1 eq) dropwise.

    • Self-Validation Check: Spot on a Ninhydrin-stained TLC plate. A positive (purple) spot confirms the release of the free amine.

  • Protection: Slowly add Di-tert-butyl dicarbonate (Boc2O) (1.05 eq) dissolved in THF. Stir for 10 minutes at 0°C, then allow it to warm to room temperature for 2 hours.

  • Quenching & Work-up: Quench with saturated aqueous NH4Cl. Extract with Ethyl Acetate. Wash the organic layer with brine and dry over MgSO4.

  • Final Validation: Perform LC-MS. The absence of the M+1 mass for the free amine and the presence of the Boc-protected mass confirms complete conversion, making the molecule safe for subsequent O-alkylation.

Protocol B: Mild Activation to Prevent Racemization

Objective: Activate the adjacent functional groups (if oxidized to an acid) without forming the oxazolone intermediate[3].

  • Activation: Dissolve the N-protected derivative in anhydrous THF at room temperature. Add 1.1 equivalents of 1,1'-carbonyldiimidazole (CDI) and 0.1 equivalents of HOBt (racemization inhibitor). Stir for 10 minutes.

  • Reaction: Cool the mixture to 0°C. Add the desired nucleophile (or reducing agent like NaBH4 if reducing) in one portion.

  • Work-up: Stir for 30 minutes. Acidify carefully with 1N HCl (monitor pH to avoid Boc-deprotection) and extract with Ethyl Acetate.

  • Final Validation: Run Chiral HPLC against a racemic standard. The retention of >98% ee validates that the HOBt successfully trapped the intermediate before enolization occurred.

Sources

Troubleshooting

reaction condition optimization for (R)-norleucinol as a resolving agent

Technical Support Center: Reaction Condition Optimization for (R)-Norleucinol as a Resolving Agent Welcome to the Technical Support Center. This guide is designed for researchers, synthetic chemists, and drug development...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Reaction Condition Optimization for (R)-Norleucinol as a Resolving Agent

Welcome to the Technical Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals utilizing (R)-norleucinol ((R)-2-amino-1-hexanol) as a chiral resolving agent for the classical resolution of racemic acids.

Unlike rigid cyclic amino alcohols[1], (R)-norleucinol features a flexible, lipophilic butyl chain alongside its primary amine and hydroxyl groups. This unique structural motif allows it to form robust salt bridges while utilizing van der Waals interactions to induce highly specific crystal lattice packing, making it an exceptional tool for discriminating between enantiomers via diastereomeric salt formation[2].

Part 1: Mechanistic Workflow of (R)-Norleucinol Resolution

To successfully optimize a resolution, one must understand the causality behind the phase separation. The primary amine of (R)-norleucinol acts as the basic center, protonating the racemic acid to form a pair of diastereomeric salts. The adjacent hydroxyl group acts as a secondary hydrogen-bond directing group. The efficiency of the resolution is entirely dependent on maximizing the difference in the solubility product ( ΔKsp​ ) between the (R,R) and (R,S) solvated salts in a given medium.

G N1 Racemic Acid + (R)-Norleucinol N2 Heating & Dissolution (Solvent Optimization) N1->N2 N3 Controlled Cooling (Supersaturation Control) N2->N3 N4 Crystallization (Diastereomeric Salt) N3->N4 N5 Filtration N4->N5 N6 Mother Liquor (More Soluble Salt) N5->N6 N7 Less Soluble Salt (High de%) N5->N7 N8 Acidic Workup (Liberation) N7->N8 N9 Enantiopure Target Acid N8->N9 N10 Recovered (R)-Norleucinol N8->N10

Workflow for the classical resolution of racemic acids using (R)-norleucinol as a resolving agent.

Part 2: Standard Operating Procedure (SOP) & Methodology

Every protocol must be a self-validating system. Follow these step-by-step methodologies to establish a baseline resolution before proceeding to optimization.

Step 1: Stoichiometric Assembly Combine 1.0 molar equivalent of the racemic acid and 1.0 molar equivalent of (R)-norleucinol in a reaction vessel. Note: If the ΔKsp​ of your target is known to be exceptionally large, you may employ the Pope-Peachey method by using 0.5 equivalents of (R)-norleucinol and 0.5 equivalents of an achiral base (e.g., aqueous NaOH) to form a highly soluble salt with the undesired enantiomer[3].

Step 2: Solvent Screening & Dissolution Suspend the mixture in the chosen solvent (start with anhydrous ethanol[4] at 10 mL per gram of substrate). Heat the mixture to 60–70 °C under continuous stirring until a completely homogenous solution is achieved. Self-Validation: If the solution remains cloudy, incrementally add co-solvent (e.g., methanol) dropwise until clarity is achieved, noting the exact volume added for reproducibility.

Step 3: Controlled Supersaturation and Crystallization Cool the solution to room temperature at a strictly controlled rate (e.g., 0.1 °C/min). Rapid cooling traps impurities and the opposite diastereomer in the crystal lattice. Once at room temperature, further cool the mixture in an ice bath (0–5 °C) to maximize crystal formation[4].

Step 4: Isolation and Liberation Filter the resulting crystals and wash with a minimal amount of ice-cold solvent. To liberate the enantiopure target acid, suspend the salt in a biphasic mixture of Ethyl Acetate and 1M HCl. The acid will partition into the organic layer, while the (R)-norleucinol remains in the aqueous layer as a hydrochloride salt[5]. Self-Validation: Spot the organic layer on a TLC plate and stain with ninhydrin. A lack of color change confirms the complete removal of the amino alcohol resolving agent.

Part 3: Quantitative Data & Optimization Metrics

The choice of solvent and cooling profile directly dictates the purity of the final product. Protic solvents (like pure ethanol) can sometimes disrupt the secondary hydrogen bonding between the acid and (R)-norleucinol, leading to lower diastereomeric excess (de). Transitioning to an aprotic/protic mixture often enhances chiral discrimination.

Table 1: Optimization of (R)-Norleucinol Resolution Conditions (Representative Data)

Solvent SystemConcentration (M)Cooling ProfileSalt Yield (%)Salt de (%)Final Acid ee (%)
Ethanol (100%)0.5070 °C to 20 °C (Fast)45.2%65.0%62.5%
Ethanol (100%)0.2070 °C to 20 °C (0.1 °C/min)38.5%88.2%85.0%
EtOAc / MeOH (9:1)0.2065 °C to 20 °C (0.1 °C/min)35.1%98.5%>99.0%
Acetone / H₂O (95:5)0.1560 °C to 5 °C (0.1 °C/min)22.0%99.0%>99.0%

Data Interpretation: Reducing the supersaturation concentration (from 0.50 M to 0.20 M) and slowing the cooling rate drastically improves the de. Switching to an Ethyl Acetate/Methanol mixture forces tighter ion-pairing, maximizing the stereoselective van der Waals interactions of the butyl chain.

Part 4: Troubleshooting Guides & FAQs

Q1: My reaction mixture is "oiling out" (liquid-liquid phase separation) instead of forming crystals. What is the mechanistic cause and how do I fix it? A1: Oiling out occurs when the supersaturation of the solution is too high, and the crystallization temperature is inadvertently set above the melting point of the solvated diastereomeric salt[4]. Resolution: Do not attempt to scratch the flask to induce crystallization from an oil, as this traps impurities. Instead, reheat the mixture until homogenous, dilute the solution by adding 20-30% more solvent to reduce supersaturation, and cool at a much slower rate. Alternatively, add a non-polar anti-solvent (like heptane) dropwise to alter the solubility profile[4].

Q2: I achieved a high yield of the solid salt, but the enantiomeric excess (ee) of my liberated acid is below 70%. What went wrong? A2: A high yield with low ee indicates co-crystallization of both the (R,R) and (R,S) salts, meaning the ΔKsp​ in your current solvent is insufficient. The solvent is likely competing for hydrogen bonds, weakening the chiral recognition. Resolution: Perform a recrystallization of the initial salt[4]. If the ee does not improve significantly after one recrystallization, abandon the current solvent. Switch to a less polar, aprotic-heavy solvent mixture (e.g., EtOAc/MeOH or MTBE/EtOH) to strengthen the primary amine-carboxylate salt bridge.

Q3: (R)-Norleucinol is an expensive resolving agent. How can I quantitatively recover it for subsequent batches? A3: Chiral amino alcohols are highly recoverable[6]. After liberating your target acid using 1M HCl, the (R)-norleucinol resides in the aqueous phase as (R)-norleucinol hydrochloride. To recover it:

  • Wash the acidic aqueous phase once with diethyl ether to remove trace organic impurities.

  • Chill the aqueous phase to 0 °C and slowly add 6M NaOH until the pH is > 12, converting the salt back to the free amino alcohol[5].

  • Extract the aqueous phase three times with dichloromethane (DCM).

  • Dry the combined DCM layers over anhydrous Na₂SO₄, filter, and evaporate under reduced pressure to yield the recovered (R)-norleucinol (typical recovery >90%)[5].

Part 5: References

  • MDPI. Strategies for Accessing cis-1-Amino-2-Indanol. Retrieved from: [Link]

  • The Journal of Organic Chemistry (ACS Publications). Resolution of Racemic 2-Aminocyclohexanol Derivatives and Their Application as Ligands in Asymmetric Catalysis. Retrieved from: [Link]

  • PMC (NIH). Syntheses of Four Enantiomers of 2,3-Diendo- and 3-Endo-aminobicyclo[2.2.2]oct-5-ene-2-exo-carboxylic Acid and Their Saturated Analogues. Retrieved from: [Link]

  • RSC Publishing. ORGANIC CHEMISTRY (Stereospecific synthesis of H-phosphonates using chiral amino-alcohol derivatives). Retrieved from: [Link]

Sources

Reference Data & Comparative Studies

Validation

Determining Enantiomeric Excess for (R)-2-Amino-1-hexanol: A Comparative Guide to HPLC, GC, and NMR Methodologies

The precise determination of enantiomeric excess (ee) is a cornerstone of quality control and reaction optimization in asymmetric synthesis and drug development[1]. For researchers working with chiral synthons like (R)-2...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

The precise determination of enantiomeric excess (ee) is a cornerstone of quality control and reaction optimization in asymmetric synthesis and drug development[1]. For researchers working with chiral synthons like (R)-2-amino-1-hexanol, validating enantiomeric purity is critical, as trace enantiomeric impurities can drastically alter the pharmacological profile or catalytic efficiency of downstream products[2].

This guide objectively compares the three primary analytical methodologies—Chiral HPLC, Chiral GC, and NMR Spectroscopy—for determining the ee of (R)-2-amino-1-hexanol, providing field-proven protocols and the mechanistic causality behind each experimental choice.

The Analytical Challenge of Vicinal Amino Alcohols

(R)-2-amino-1-hexanol is a vicinal amino alcohol featuring both a primary amine (–NH₂) and a hydroxyl (–OH) group. These highly polar, hydrogen-bonding moieties present a unique analytical challenge. On standard chromatographic stationary phases, they often cause severe peak tailing and irreversible adsorption[3]. Furthermore, the molecule lacks a strong UV chromophore, complicating standard UV-Vis detection in liquid chromatography[4].

Consequently, the analytical strategy must either leverage these polar groups for chiral recognition (via specialized stationary phases) or mask them through chemical derivatization to improve volatility and detectability[3][5].

G Start Determine ee of (R)-2-Amino-1-hexanol Q1 Is high-throughput chromatography with ELSD/CAD available? Start->Q1 HPLC Chiral HPLC (Direct or Derivatized) Q1->HPLC Yes Q2 Is the sample easily volatilized without thermal degradation? Q1->Q2 No / UV only GC Chiral GC (Requires Derivatization) Q2->GC Yes (Derivatized) NMR Chiral NMR (Mosher's Derivatization) Q2->NMR No / Need Absolute Config

Decision tree for selecting an ee determination method based on analytical constraints.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the industry workhorse for ee determination due to its high resolution and non-destructive nature[3][4].

The Causality: Polysaccharide-based chiral stationary phases (CSPs), such as Chiralpak AD-H or Chiralcel OD-H, are highly effective for amino alcohols[6]. The chiral recognition mechanism relies on a combination of hydrogen bonding, dipole-dipole interactions, and steric inclusion between the analyte's –OH/–NH₂ groups and the carbamate-derivatized cellulose/amylose of the column[7]. Because 2-amino-1-hexanol lacks a chromophore, detection requires an Evaporative Light Scattering Detector (ELSD), a Charged Aerosol Detector (CAD), or pre-column derivatization (e.g., forming a benzamide) to enable UV detection[8].

Self-Validating HPLC Protocol
  • System Suitability (Internal Control): Inject a racemic standard of 2-amino-1-hexanol. Adjust the mobile phase (typically Hexane/Isopropanol 90:10 containing 0.1% diethylamine to suppress amine tailing) until baseline resolution ( Rs​>1.5 ) is achieved[6].

  • Sample Preparation: Dissolve the (R)-2-amino-1-hexanol product in the mobile phase to a concentration of 1 mg/mL.

  • Chromatographic Run: Execute the run at a flow rate of 1.0 mL/min.

  • Quantification: Calculate the enantiomeric excess using the integrated peak areas:

    ee(%)=AreaR​+AreaS​∣AreaR​−AreaS​∣​×100 [3]

Chiral Gas Chromatography (GC)

For volatile and thermally stable derivatives, Chiral GC offers superior theoretical plate counts and significantly shorter analysis times compared to HPLC[3].

The Causality: The free –NH₂ and –OH groups of 2-amino-1-hexanol make it too polar for direct GC analysis, leading to peak broadening and column degradation. Derivatization with trifluoroacetic anhydride (TFAA) masks these hydrogen-bond donors, creating an N,O-bis(trifluoroacetyl) derivative. This drastically lowers the boiling point, increases thermal stability, and allows for clean separation on cyclodextrin-based CSPs (e.g., Chiraldex GTA)[2].

GC Derivatization & Analysis Protocol
  • Derivatization: React 5 mg of the amino alcohol with 50 µL of TFAA in 500 µL of anhydrous dichloromethane at 60°C for 30 minutes.

  • Validation Check: Monitor the disappearance of the starting material via TLC to ensure quantitative conversion. Incomplete derivatization will yield false ee values.

  • GC Analysis: Inject 1 µL of the cooled mixture into a GC equipped with a Chiraldex GTA column and a Flame Ionization Detector (FID)[2].

  • Quantification: Integrate the highly resolved, sharp peaks of the derivatized enantiomers to calculate the ee[3].

NMR Spectroscopy via Mosher's Acid Derivatization

When chromatographic methods are unavailable, or when the absolute configuration must be confirmed alongside the ee, NMR spectroscopy using chiral derivatizing agents (CDAs) is the gold standard[1][9].

The Causality: Reacting the enantiomeric mixture of the amino alcohol with enantiopure (R)-Mosher's acid chloride ((R)-MTPA-Cl) converts the enantiomers into a pair of diastereomeric amides[10]. Because diastereomers have different spatial arrangements, they exhibit distinct NMR chemical shifts. The trifluoromethyl (–CF₃) group on the Mosher moiety is particularly advantageous: ¹⁹F NMR provides clean, distinct singlets for each diastereomer, entirely avoiding the complex, overlapping multiplets typically seen in the ¹H NMR of aliphatic chains[11].

Mosher Analyte (R)-2-Amino-1-hexanol (Unknown ee) Reaction Derivatization (CDCl3 / Pyridine) Analyte->Reaction Reagent (R)-MTPA-Cl (Mosher's Reagent) Reagent->Reaction Products Diastereomeric Amides (R,R) and (S,R) Reaction->Products NMR 19F NMR Acquisition Products->NMR Calc Integrate CF3 Peaks Calculate dr = ee NMR->Calc

Workflow for Mosher's acid derivatization and subsequent 19F NMR analysis.
Mosher's NMR Protocol
  • Derivatization: In a dry, inert NMR tube, dissolve 5 mg of the amino alcohol in 0.5 mL of CDCl₃ containing 2 equivalents of deuterated pyridine.

  • Coupling: Add 1.5 equivalents of (R)-MTPA-Cl. Cap and agitate at room temperature for 2 hours[10].

  • Self-Validation: Acquire a rapid ¹H NMR spectrum to confirm the complete disappearance of the free amine protons, ensuring 100% conversion.

  • Acquisition: Acquire a ¹⁹F NMR spectrum.

  • Calculation: The diastereomeric ratio (dr) is determined by integrating the two distinct –CF₃ singlets. Because the MTPA-Cl reagent is enantiopure, the measured dr is directly equivalent to the ee of the original amino alcohol[11].

Objective Performance Comparison

The choice of method depends heavily on laboratory infrastructure, the need for absolute configuration data, and sample throughput requirements[1]. The table below summarizes the quantitative and qualitative performance metrics for analyzing (R)-2-amino-1-hexanol.

MetricChiral HPLC (Direct)Chiral GC (Derivatized)Chiral NMR (Mosher's)
Primary Mechanism Differential partitioning on CSPVolatilization & partitioning on CSPDiastereomer formation & chemical shift
Sample Preparation Minimal (Dilute & Shoot)High (TFAA Derivatization required)High (MTPA-Cl Derivatization required)
Detection Limit ~0.1% ee (with ELSD/CAD)< 0.01% ee (with FID)~1.0% ee (limited by NMR baseline noise)
Analysis Time 15 – 45 minutes5 – 15 minutes2 hours (prep) + 10 mins (scan)
Absolute Configuration? No (Requires pure standards)No (Requires pure standards)Yes (Via spatial shielding models)
Best Use Case Routine batch QA/QCHigh-throughput screening of volatilesInitial structural & stereochemical proof

Conclusion

For the routine determination of enantiomeric excess in (R)-2-amino-1-hexanol products, Chiral HPLC remains the most versatile and non-destructive method, provided the laboratory is equipped with universal detectors (ELSD/CAD) or utilizes UV-active derivatization[3][8]. Chiral GC offers unparalleled resolution and speed but mandates a strict, moisture-free derivatization step to mask the polar moieties[2]. Finally, Mosher's NMR analysis acts as the ultimate structural arbiter, uniquely capable of simultaneously confirming both the enantiomeric excess and the absolute configuration of the synthesized product[9][11].

Sources

Comparative

chiral HPLC analysis of (R)-norleucinol derivatives

Comprehensive Guide to Chiral HPLC Analysis of (R)-Norleucinol Derivatives: Methodologies, CSP Selection, and Comparative Efficacy Introduction & Scientific Significance (R)-Norleucinol (also known as D-norleucinol) is a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Guide to Chiral HPLC Analysis of (R)-Norleucinol Derivatives: Methodologies, CSP Selection, and Comparative Efficacy

Introduction & Scientific Significance

(R)-Norleucinol (also known as D-norleucinol) is an unnatural amino alcohol that serves as a critical chiral building block in the synthesis of peptidomimetics, enzyme inhibitors, and targeted therapeutics. Ensuring the absolute stereochemical purity of (R)-norleucinol and its N-protected derivatives (e.g., Boc-, Fmoc-, or Cbz-norleucinol) is paramount. The inadvertent incorporation of the (S)-enantiomer during synthesis leads to diastereomeric impurities in the final active pharmaceutical ingredient (API), which can drastically alter target binding affinity, pharmacokinetic profiles, and overall drug safety[1].

Comparative Analysis of Chiral Analytical Methodologies

While several analytical techniques can assess chirality, they offer different balances of sensitivity, throughput, and sample destruction. As an application scientist, selecting the right modality depends on the derivative's volatility, chromophore presence, and the required limit of detection (LOD).

Table 1: Objective Comparison of Analytical Modalities for Norleucinol Derivatives

FeatureChiral HPLCChiral GC-MSNMR SpectroscopyPolarimetry
Principle Differential transient interactions with a Chiral Stationary Phase (CSP).Separation of volatile enantiomers on a chiral capillary column.Diastereomer formation via chiral derivatizing agents (e.g., Mosher's acid).Bulk measurement of plane-polarized light rotation.
Sample Prep Direct injection (dilute & shoot)[1].Requires derivatization (e.g., silylation/acylation) for volatility[1].Requires stoichiometric chiral derivatization[1].Simple dissolution in standardized solvent[1].
Sensitivity (ee%) Very High (<0.1% minor enantiomer)[1].Very High (<0.1% minor enantiomer)[1].Moderate (~1-2% LOD)[1].Low (Cannot quantify trace impurities reliably).
Causality of Choice Optimal for APIs. Non-destructive, handles bulky N-protected derivatives directly.Optimal for trace native amino alcohols. High theoretical plates, but destroys sample.Optimal for structural elucidation. Confirms absolute stereochemistry, but low throughput.Optimal for quick bulk QA. Fails at detecting trace enantiomeric impurities.

Chiral Stationary Phase (CSP) Selection for HPLC

The structural state of the (R)-norleucinol (native vs. N-protected) dictates the selection of the CSP.

  • Polysaccharide-Based CSPs (e.g., CHIRALPAK® IA, AD-H):

    • Target: N-Protected derivatives (Boc-D-norleucinol, Fmoc-D-norleucinol).

    • Mechanistic Causality: N-protection masks the highly polar primary amine, preventing severe peak tailing on silica supports. The bulky carbamate protecting groups (Boc/Fmoc) act as critical interaction nodes, engaging in π-π interactions, dipole stacking, and hydrogen bonding with the derivatized amylose/cellulose backbone of the CSP[2].

  • Macrocyclic Glycopeptides (e.g., CHIROBIOTIC® T):

    • Target: Native and derivatized norleucinol.

    • Mechanistic Causality: Teicoplanin-based columns possess a complex architecture of hydrophobic cavities, hydrogen-bond donors/acceptors, and ionizable groups. This allows them to operate in Reversed-Phase (RP) or Polar Organic Mode (POM), providing versatile enantiorecognition for both free amino alcohols and Dansyl-norleucine/norleucinol derivatives[3].

  • Crown Ether CSPs (e.g., CROWNPAK® CR(+)):

    • Target: Unprotected, native (R)-norleucinol.

    • Mechanistic Causality: Crown ethers require a highly acidic mobile phase (pH 1.0–2.0). This intentionally protonates the primary amine of norleucinol to form an −NH3+​ cation, which forms a precise inclusion complex with the chiral cavity of the crown ether. If the pH rises, deprotonation disrupts this complex, causing a total loss of chiral resolution[4][5].

Table 2: Representative Chromatographic Performance for Norleucinol/Norleucine Derivatives

AnalyteColumn / CSPMobile PhaseSeparation ModeResolution ( Rs​ )Reference
Boc-(R)-NorleucineCHIRALPAK AD-HHexane / IPA / TFA (90:10:0.1)Normal Phase> 2.0[1]
Native (R)-NorleucinolCROWNPAK CR(+) HClO4​ (pH 1.5) / MeOH (85:15)Acidic Aqueous> 1.8[4]
Dansyl-NorleucineCHIROBIOTIC TMeOH / H2​O (80:20)Reversed Phase> 1.5[6]
NBD-Norleucine esterCHIRALPAK IAHexane / EtOH (80:20)Normal Phase> 2.5[2]

Logical Workflow for Method Development

The following diagram illustrates the decision matrix for analyzing (R)-norleucinol derivatives based on their protection chemistry.

G Start Sample: (R)-Norleucinol Derivative Decision Is the amino group protected? (e.g., Boc, Fmoc) Start->Decision Protected Yes: N-Protected (Boc/Fmoc-Norleucinol) Decision->Protected Yes Unprotected No: Free Amino Alcohol (Native Norleucinol) Decision->Unprotected No CSP1 Polysaccharide CSP (e.g., CHIRALPAK IA/AD-H) Normal Phase (Hexane/IPA) Protected->CSP1 CSP2 Macrocyclic Antibiotic (e.g., CHIROBIOTIC T) Reversed Phase / POM Protected->CSP2 Unprotected->CSP2 CSP3 Crown Ether CSP (e.g., CROWNPAK CR(+)) Acidic Aqueous Phase Unprotected->CSP3 Analysis Chiral HPLC Analysis (UV or MS Detection) CSP1->Analysis CSP2->Analysis CSP3->Analysis Result Enantiomeric Excess (ee) Determination Analysis->Result

Decision matrix for selecting the appropriate Chiral Stationary Phase for norleucinol derivatives.

Self-Validating Experimental Protocols

Protocol A: Analysis of Boc-(R)-Norleucinol via Polysaccharide CSP Causality: Normal-phase chromatography is utilized to maximize the hydrogen-bonding interactions between the Boc-carbamate and the amylose backbone. TFA is added as a tailing suppressor to keep any residual silanols protonated[1].

  • System Preparation: Equilibrate a CHIRALPAK® AD-H column (250 x 4.6 mm, 5 µm) with a mobile phase of Hexane / Isopropanol / Trifluoroacetic Acid (TFA) at a ratio of 90:10:0.1 (v/v/v).

  • Sample Prep: Dissolve 1.0 mg of Boc-(R)-norleucinol in 1.0 mL of the mobile phase. Self-Validation Step: Spike a control sample with 1% Boc-(S)-norleucinol to ensure the system can resolve the critical pair.

  • Chromatographic Conditions:

    • Flow rate: 1.0 mL/min[1].

    • Temperature: 25 °C.

    • Detection: UV at 210 nm.

    • Injection Volume: 10 µL.

  • System Suitability: Proceed with analysis only if the resolution ( Rs​ ) between the (R) and (S) enantiomers in the spiked control is ≥1.5 , and the peak tailing factor is ≤1.2 .

Protocol B: Analysis of Native (R)-Norleucinol via Crown Ether CSP Causality: The highly acidic environment ensures the primary amine is fully ionized ( NH3+​ ), which is an absolute requirement for the host-guest complexation inside the crown ether ring[4][5].

  • System Preparation: Equilibrate a CROWNPAK® CR(+) column (150 x 4.0 mm, 5 µm) with an aqueous mobile phase of Perchloric Acid ( HClO4​ , pH 1.5) and Methanol (85:15, v/v). Caution: Do not exceed 15% organic modifier to prevent column degradation.

  • Sample Prep: Dissolve 1.0 mg of native (R)-norleucinol in 1.0 mL of the mobile phase.

  • Chromatographic Conditions:

    • Flow rate: 0.5 mL/min[4].

    • Temperature: 4 °C to 25 °C (Lower temperatures often enhance chiral recognition in crown ethers by stabilizing the inclusion complex)[7].

    • Detection: UV at 200 nm or Evaporative Light Scattering Detector (ELSD) if UV absorption is too weak for the native alcohol.

  • System Suitability: Verify that the retention time of the (R)-enantiomer is stable across three replicate injections (RSD < 1.0%).

Conclusion

The rigorous quantification of (R)-norleucinol enantiomeric excess demands a tailored approach based on the molecule's derivatization state. While GC-MS and NMR offer orthogonal validation, Chiral HPLC remains the gold standard for high-throughput, high-sensitivity API release testing. By aligning the structural chemistry of the analyte (e.g., N-protected vs. native) with the specific chiral recognition mechanisms of the CSP (Polysaccharide vs. Crown Ether), analytical scientists can ensure robust, self-validating protocols that safeguard drug development pipelines.

References

  • Semantic Scholar . "Liquid Chromatographic Enantiomer Separation of α-Amino Acid Esters as Nitrobenzoxadiazole Derivatives Using Polysaccharide-Derived Chiral Stationary Phases." Available at:[Link]

  • PMC . "Active-Site Engineering of ω-Transaminase for Production of Unnatural Amino Acids Carrying a Side Chain Bulkier than an Ethyl Substituent." Available at: [Link]

  • Scholars' Mine . "Facile Liquid Chromatographic Enantioresolution of Native Amino Acids and Peptides using a Teicoplanin Chiral Stationary Phase." Available at: [Link]

  • Iowa State University . "Enantiomeric separations on cyclodextrin-based and synthetic polymeric chiral stationary phases by high performance liquid." Available at:[Link]

  • PU-Toyama . "Stereoselective synthesis of opine-type secondary amine carboxylic acids by a new enzyme opine dehydrogenase." Available at: [Link]

  • ResearchGate . "Determination of Chiral Amino Acids in Various Fermented Products Using a Two-Dimensional HPLC-MS/MS System." Available at: [Link]

Sources

Validation

A Comparative Guide to Chiral Auxiliaries: Evaluating (R)-2-Aminohexan-1-ol Hydrochloride Against Industry Benchmarks

For researchers, scientists, and professionals in drug development, the precise control of stereochemistry is not merely an academic exercise—it is a fundamental requirement for synthesizing safe and efficacious therapeu...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and professionals in drug development, the precise control of stereochemistry is not merely an academic exercise—it is a fundamental requirement for synthesizing safe and efficacious therapeutics. Chiral auxiliaries remain a powerful and reliable strategy for inducing stereoselectivity, offering predictability and robustness where catalytic methods may fall short.[1][2] Among the vast arsenal of available auxiliaries, simple amino alcohols represent a cost-effective and versatile class.

This guide provides an in-depth comparison of (R)-2-Aminohexan-1-ol hydrochloride , a straightforward chiral amino alcohol, with three of the most trusted and widely implemented classes of chiral auxiliaries: Evans' oxazolidinones, Oppolzer's camphorsultams, and pseudoephedrine amides. By examining the structural features, mechanisms of stereoinduction, and performance data of these benchmarks, we can effectively evaluate the potential applications and performance profile of (R)-2-Aminohexan-1-ol as a chiral controller in modern asymmetric synthesis.

The Principle of Chiral Auxiliary-Mediated Asymmetric Synthesis

The core strategy of using a chiral auxiliary involves the temporary covalent attachment of a chiral molecule (the auxiliary) to a prochiral substrate. This creates a new, diastereomeric intermediate. The inherent chirality of the auxiliary then physically blocks one of the prochiral faces of the substrate, forcing an incoming reagent to attack from the less sterically hindered direction. This process, known as diastereoselective transformation, sets the desired stereocenter relative to the auxiliary's stereocenter. Finally, the auxiliary is cleaved from the product, ideally without disturbing the newly formed stereocenter, and can often be recovered and reused.[2]

G sub Prochiral Substrate intermediate Diastereomeric Intermediate (Auxiliary Attached) sub->intermediate Attachment aux Chiral Auxiliary ((R)-2-Aminohexan-1-ol) aux->intermediate reagent Reagent / Electrophile product_attached Diastereomerically Enriched Product reagent->product_attached intermediate->product_attached Diastereoselective Reaction final_product Enantiomerically Pure Product product_attached->final_product Cleavage recovered_aux Recovered Auxiliary product_attached->recovered_aux Cleavage

Caption: General workflow for asymmetric synthesis using a chiral auxiliary.

Profile: (R)-2-Aminohexan-1-ol Hydrochloride

(R)-2-Aminohexan-1-ol, also known as D-norleucinol, is a chiral 1,2-amino alcohol derived from the non-proteinogenic amino acid D-norleucine.[3][4] As a hydrochloride salt, it is a stable, solid material.

  • Structure and Features:

    • Acyclic and Flexible: Unlike many popular auxiliaries, it possesses an acyclic carbon chain. This conformational flexibility is a critical point of comparison.

    • Steric Director: The n-butyl group at the C2 position serves as the primary steric directing group.

    • Chelating Sites: The vicinal amino and hydroxyl groups are key functional handles for both attaching the substrate and coordinating to metal ions (e.g., Li⁺, Mg²⁺, Ti⁴⁺) to form a rigid transition state—a prerequisite for high stereoselectivity.[5]

  • Anticipated Mechanism of Action: While specific comparative studies are not widely published, the mechanism of (R)-2-Aminohexan-1-ol can be inferred from its structural similarity to other amino alcohol auxiliaries like pseudoephedrine. It would typically be acylated at the nitrogen atom to form a tertiary amide. Upon deprotonation at the α-carbon with a strong base (e.g., LDA), it is expected to form a six-membered chelated (Z)-enolate with the lithium cation. In this conformation, the n-butyl group would project outwards, shielding one face of the enolate and directing an incoming electrophile to the opposite face.

Caption: Established stereoinduction model for the Evans asymmetric aldol reaction.

  • Performance Data: Asymmetric Alkylation of N-Propionyl-(4R,5S)-4-methyl-5-phenyloxazolidin-2-one

    Electrophile (R-X) Base Yield (%) Diastereomeric Ratio (d.r.)
    Benzyl bromide LDA 80-95 >99:1
    Allyl iodide NaN(TMS)₂ ~90 98:2
    Ethyl iodide LDA 85-95 98:2
    Isopropyl iodide NaHMDS ~75 >99:1

    Data represents typical values reported in the literature. [6][7]

Oppolzer's Camphorsultam Auxiliaries

Based on the naturally occurring terpene camphor, Oppolzer's sultams are known for their exceptional steric control and the high crystallinity they often impart to their derivatives, which facilitates purification. [8]

  • Mechanism: The N-acyl derivatives operate via a mechanism where the rigid, bicyclic camphor framework provides a deeply pocketed chiral environment. [9]One face of the enolate is completely blocked by the camphor skeleton, and the sulfonyl group plays a key role in orienting the metal cation and the enolate for maximum stereocontrol. [9][10]* Performance Data: Asymmetric Conjugate Addition to N-Enoyl-(1S)-(-)-2,10-Camphorsultam

    Nucleophile Lewis Acid Yield (%) Diastereomeric Excess (d.e.)
    Et₂AlCl Et₂AlCl 95 >98%
    Me₂CuLi - 88 97%
    PhMgBr / CuI - 91 >98%

    Data represents typical values reported in the literature. [11]

Pseudoephedrine Amide Auxiliaries

Popularized by Andrew G. Myers, pseudoephedrine is an inexpensive and highly practical chiral auxiliary derived from the chiral pool. [12]

  • Mechanism: It forms a tertiary amide which, upon deprotonation, generates a stable six-membered chelated lithium enolate intermediate. [13]The stereochemical outcome is directed by the cooperative steric blocking of the C-methyl and N-methyl groups, forcing electrophilic attack from the face opposite the phenyl group. [12][14]* Performance Data: Asymmetric Alkylation of N-Propionyl-(1S,2S)-(+)-Pseudoephedrine Amide

    Electrophile (R-X) Base Yield (%) Diastereomeric Ratio (d.r.)
    Benzyl bromide LDA / LiCl 90 ≥99:1
    Ethyl iodide LDA / LiCl 88 97:3
    n-Butyl bromide LDA / LiCl 89 98:2

    Data sourced from seminal work by Myers et al. [12]

Head-to-Head Comparison

Feature(R)-2-Aminohexan-1-olEvans' OxazolidinoneOppolzer's CamphorsultamPseudoephedrine
Structure Acyclic, FlexibleRigid, BicyclicRigid, Fused BicyclicAcyclic, but Chelated
Stereoinduction Relies on chelation to reduce flexibility and steric bulk of n-butyl group.Highly defined transition state via rigid ring and C4 substituent.Extreme steric hindrance from camphor skeleton.Rigid 6-membered Li-chelate and steric hindrance from Me/Ph groups.
Typical d.r. / d.e. Not widely reported; likely good to excellent depending on substrate and conditions.Excellent (>98:2)Excellent (>98:2)Very Good to Excellent (>95:5)
Advantages Simple structure, likely inexpensive, derived from non-natural amino acid pool.Broad applicability, highly predictable, extensively documented.Excellent stereocontrol, products are often highly crystalline.Very low cost, readily available, easy cleavage to various functional groups.
Disadvantages Conformational flexibility may lower selectivity without strong chelation. Lack of published data.Higher cost, cleavage can sometimes require harsh conditions.High cost, bulky structure may limit substrate scope.Not a recyclable auxiliary in the same way as oxazolidinones.
Cleavage Expected to be similar to pseudoephedrine (acid/base hydrolysis, reduction, or addition of organometallics).LiOOH for acid; LiBH₄ for alcohol; Me₂AlCl for Weinreb amide. [15][16][17]Typically requires hydrolysis (e.g., LiOH) or reduction (e.g., LiAlH₄).Acid hydrolysis for acid; LAB reagent for alcohol; organolithiums for ketones. [12]

Experimental Protocols

The following protocols provide a framework for the application of these auxiliaries in a common transformation: asymmetric alkylation.

Protocol 1: Asymmetric Alkylation using an Evans' Auxiliary

[6][7]

  • Acylation: To a solution of (R)-4-benzyl-2-oxazolidinone (1.0 equiv) in THF (0.5 M) at 0 °C, add triethylamine (1.5 equiv) and 4-(dimethylamino)pyridine (0.1 equiv). Add propionyl chloride (1.1 equiv) dropwise. Stir at room temperature for 1-2 hours until completion (TLC). Work up to isolate the N-propionyl imide.

  • Enolate Formation & Alkylation: Dissolve the N-propionyl imide (1.0 equiv) in dry THF (0.1 M) and cool to -78 °C under an argon atmosphere. Add sodium bis(trimethylsilyl)amide (1.1 equiv, 1.0 M solution in THF) dropwise and stir for 30 minutes. Add allyl iodide (1.2 equiv) and stir at -78 °C for 2-4 hours.

  • Work-up & Purification: Quench the reaction with saturated aqueous NH₄Cl. Extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate. Purify by flash column chromatography (e.g., 10% EtOAc/hexanes) to yield the alkylated product. Determine d.r. by ¹H NMR or GC analysis.

  • Auxiliary Cleavage to Carboxylic Acid: Dissolve the purified product (1.0 equiv) in a 4:1 mixture of THF/H₂O (0.2 M) and cool to 0 °C. Add 30% aqueous H₂O₂ (4.0 equiv) followed by aqueous LiOH (2.0 equiv, 0.8 M). Stir vigorously for 2-4 hours. Quench with aqueous Na₂SO₃. Acidify and extract to isolate the chiral carboxylic acid.

Protocol 2: Asymmetric Alkylation using Pseudoephedrine

[12]

  • Amide Formation: Suspend (+)-pseudoephedrine (1.0 equiv) and propionic anhydride (1.5 equiv) in pyridine (0.5 M) at 0 °C. Allow to warm to room temperature and stir for 1 hour. Remove pyridine under reduced pressure and work up to isolate the N-propionyl amide.

  • Enolate Formation & Alkylation: Dissolve the amide (1.0 equiv) and anhydrous LiCl (5.0 equiv) in dry THF (0.2 M) and cool to -78 °C. Add lithium diisopropylamide (LDA, 2.2 equiv) and stir for 1 hour at 0 °C, then re-cool to -78 °C. Add benzyl bromide (1.5 equiv) and stir for 2-4 hours.

  • Work-up & Purification: Quench with saturated aqueous NH₄Cl. Extract with ethyl acetate, wash, dry, and concentrate. Purify by flash chromatography.

  • Auxiliary Cleavage to Carboxylic Acid: Reflux the purified amide in 3 M aqueous H₂SO₄ for 12 hours. Cool, basify to precipitate the pseudoephedrine, filter, and then acidify the filtrate and extract to isolate the chiral carboxylic acid.

Protocol 3: Representative Protocol for (R)-2-Aminohexan-1-ol
  • Amide Formation: React (R)-2-aminohexan-1-ol hydrochloride (1.0 equiv) with propionyl chloride (1.1 equiv) in the presence of a base like triethylamine (2.2 equiv) in CH₂Cl₂ at 0 °C to room temperature to form the N-propionyl amide.

  • Enolate Formation & Alkylation: Dissolve the resulting amide (1.0 equiv) and anhydrous LiCl (4-6 equiv) in dry THF (0.2 M). Cool to -78 °C and add LDA (2.2 equiv). Stir for 1 hour at 0 °C, then re-cool to -78 °C. Add the desired electrophile (e.g., benzyl bromide, 1.5 equiv) and monitor by TLC.

  • Work-up & Cleavage: Quench and work up as described for pseudoephedrine. Cleavage would likely be achievable via acidic hydrolysis to yield the corresponding enantiomerically enriched carboxylic acid.

Conclusion and Outlook

The established chiral auxiliaries—Evans' oxazolidinones, Oppolzer's sultams, and pseudoephedrine amides—each offer a masterclass in rational chiral design. They leverage rigid conformational control through cyclic structures or strong chelation to provide outstanding levels of stereoselectivity, making them reliable tools in synthesis. [1][18][19] (R)-2-Aminohexan-1-ol hydrochloride enters this field as a structurally simpler, acyclic alternative. Its primary value proposition lies in its potential low cost and straightforward synthesis from a non-proteinogenic amino acid. However, its conformational flexibility presents the main challenge. The degree of stereocontrol will be highly dependent on the ability of the system to form a rigid, well-defined chelated enolate in the transition state. For substrates and reaction conditions where this can be achieved, it could prove to be a highly practical and economical choice.

For research teams, the choice of auxiliary is a balance of cost, desired stereoselectivity, and downstream processing. While Evans' and Oppolzer's auxiliaries are the gold standard for achieving near-perfect selectivity, the practicality and low cost of amino alcohol-based systems like pseudoephedrine are undeniable. (R)-2-Aminohexan-1-ol represents a logical extension of this principle. Further experimental validation is required to map its performance, but based on foundational principles of stereoinduction, it stands as a promising candidate for specific applications where simplicity and economy are paramount.

References

Sources

Comparative

validation of stereochemical purity of (R)-norleucinol derived compounds

The 1992 FDA policy statement on the "Development of New Stereoisomeric Drugs" fundamentally transformed pharmaceutical engineering by mandating that individual enantiomers be treated as distinct chemical entities, requi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

The 1992 FDA policy statement on the "Development of New Stereoisomeric Drugs" fundamentally transformed pharmaceutical engineering by mandating that individual enantiomers be treated as distinct chemical entities, requiring rigorous quantitative assessment of stereochemical purity[1][2]. For drug development professionals and synthetic chemists, this necessitates highly reliable analytical workflows for chiral building blocks.

(R)-norleucinol, an amino alcohol derived from D-norleucine, is a critical chiral auxiliary and precursor used in the asymmetric synthesis of peptidomimetics and complex indolizidine alkaloids, such as monomorine I[3]. Because aliphatic amino alcohols like (R)-norleucinol lack strong UV chromophores, validating their enantiomeric excess (ee) presents unique analytical challenges.

This guide objectively compares the primary methodologies for validating the stereochemical purity of (R)-norleucinol derivatives, providing mechanistic insights and self-validating experimental protocols.

Analytical Strategy & Decision Matrix

Selecting the appropriate analytical method depends heavily on the chemical derivatization state of the (R)-norleucinol compound.

DecisionTree Start Evaluate (R)-Norleucinol Derivative UV Has strong UV chromophore? (e.g., Fmoc, Benzyl) Start->UV HPLC Chiral HPLC / UHPLC (Direct Separation) UV->HPLC Yes Deriv Requires Derivatization UV->Deriv No Mosher Mosher's Acid (MTPA-Cl) Derivatization Deriv->Mosher GC Volatile Derivative? Use Chiral GC Deriv->GC Alternative NMR 1H / 19F NMR Analysis (Diastereomer Integration) Mosher->NMR >99% Yield

Caption: Decision matrix for selecting the optimal stereochemical validation method.

Mechanistic Insights: The Physics and Chemistry of Enantiodiscrimination

Chiral HPLC (The Direct Method)

For (R)-norleucinol derivatives bearing UV-active protecting groups (e.g., N-Fmoc or O-benzyl), chiral High-Performance Liquid Chromatography (HPLC) is the gold standard. Enantiodiscrimination occurs via transient diastereomeric interactions between the analyte and a chiral stationary phase (typically amylose or cellulose derivatives). The primary advantage is direct measurement without altering the molecule's covalent structure.

NMR via Chiral Derivatizing Agents (The Indirect Method)

For unprotected (R)-norleucinol, 1H or 19F NMR spectroscopy using a Chiral Derivatizing Agent (CDA) like Mosher's acid chloride (MTPA-Cl) is highly effective.

The Physics (Anisotropic Shielding): When (R)-norleucinol is covalently bonded to (S)-MTPA, the phenyl ring of the MTPA moiety generates a magnetic anisotropic shielding cone. Depending on the stereochemistry of the norleucinol core, the L1 and L2 substituents of the amino alcohol will be differentially shielded by this cone[4]. This differential shielding causes the protons on the stereogenic α -carbon to resonate at distinct chemical shifts ( Δδ ), allowing the diastereomers to be integrated independently[5].

The Chemistry (Avoiding Kinetic Resolution): The most critical point of failure in CDA-based NMR analysis is incomplete reaction conversion. If the derivatization does not reach 100% yield, the (R)- and (S)-enantiomers of the substrate may react at different rates with the chiral MTPA-Cl reagent—a phenomenon known as kinetic resolution[6]. If this occurs, the final diastereomeric ratio will artificially misrepresent the true enantiomeric excess of the starting material.

MosherLogic Substrate (R)-Norleucinol (Trace S-isomer) Reaction 100% Conversion (Avoids Kinetic Res.) Substrate->Reaction Reagent (S)-MTPA-Cl (Excess + DMAP) Reagent->Reaction Product Diastereomers (R,S) & (S,S) Reaction->Product Complete Yield NMR Anisotropic Shielding (Distinct Δδ) Product->NMR 1H/19F NMR

Caption: Mechanistic workflow of Mosher's derivatization highlighting the necessity of complete conversion.

Quantitative Data Comparison

The following table summarizes the performance metrics of the three primary validation methods when applied to (R)-norleucinol derivatives.

ParameterChiral HPLC (Direct)1H NMR (Mosher's Method)Chiral GC (Derivatized)
Limit of Detection (Minor Isomer) 0.1% – 0.5%~1.0%0.5% – 1.0%
Resolution ( Rs​ ) Typically > 2.0Baseline resolved ( Δδ )Typically > 1.5
Sample Preparation Time < 15 minutes4 – 12 hours1 – 2 hours
Instrument Run Time 10 – 30 minutes5 – 10 minutes (per scan)20 – 45 minutes
Primary Limitation Requires UV-active moietyRequires 100% chemical conversionRequires thermal stability

Self-Validating Experimental Protocols

To ensure scientific integrity, analytical protocols must be designed as self-validating systems. A result cannot be trusted unless the system proves it is capable of detecting a failure.

Protocol 1: Chiral HPLC Validation of N-Fmoc-(R)-Norleucinol

Causality Focus: Proving chromatographic fidelity before sample analysis.

  • System Suitability Test (SST): Before analyzing the synthetic batch, inject a racemic standard of N-Fmoc-(R/S)-norleucinol.

    • Validation Check: The system is only validated if the resolution ( Rs​ ) between the (R) and (S) peaks is ≥2.0 . Without proving the column can resolve the racemate, a single peak in the sample run cannot be trusted as enantiopure.

  • Sample Preparation: Dissolve the synthesized N-Fmoc-(R)-norleucinol at a concentration of 1.0 mg/mL in the exact mobile phase (e.g., Hexane/Isopropanol 90:10) to prevent solvent-induced peak broadening.

  • Isocratic Analysis: Run the sample at 1.0 mL/min, monitoring at 254 nm.

  • Quantitation: Calculate the ee using the formula: ee=AreaR​+AreaS​AreaR​−AreaS​​×100 .

Protocol 2: Mosher's Amide Derivatization for Unprotected (R)-Norleucinol

Causality Focus: Eliminating kinetic resolution and preventing reagent hydrolysis.

  • Anhydrous Preparation: Add activated 4Å molecular sieves to a dry reaction vial containing 5 mg of the amino alcohol in anhydrous CDCl3​ .

    • Validation Check: Trace water will hydrolyze MTPA-Cl into MTPA acid, which fails to derivatize the amine efficiently and creates overlapping background noise in the NMR spectrum[7].

  • Derivatization: Add 3.0 equivalents of (S)-MTPA-Cl, 5.0 equivalents of anhydrous pyridine, and a catalytic amount of DMAP (4-Dimethylaminopyridine). Stir at room temperature for 4 hours.

    • Validation Check: The massive excess of MTPA-Cl and the hypernucleophilic DMAP catalyst are utilized specifically to force the reaction to 100% completion, thereby neutralizing any kinetic resolution effects[6].

  • Reaction Validation (Crude NMR): Before purifying, acquire a rapid 1H NMR scan of the crude mixture.

    • Validation Check: Verify the complete disappearance of the starting material's α -proton resonance. If starting material remains, the final ee calculation is invalid.

  • Stereochemical Analysis: Once 100% conversion is confirmed, integrate the distinct diastereotopic protons (e.g., the α -methyl or benzylic protons) that have been shifted by the anisotropic cone of the MTPA phenyl ring[4][5].

References

  • Development of New Stereoisomeric Drugs (May 1992) . U.S. Food and Drug Administration (FDA). Available at:[Link]

  • The Great Shift: How the 1990s Redefined Stereochemical Standards . Chiralpedia. Available at:[Link]

  • Mosher's Acid - The Retort: Kinetic Resolution and Derivatization . University of Delaware. Available at: [Link]

  • Rapid Determination of Enantiomeric Excess via NMR Spectroscopy . Journal of Chemical Education / ACS Publications. Available at:[Link]

  • NMR analysis of a chiral amine through derivatization with Mosher acid . ResearchGate. Available at:[Link]

  • 1H NMR spectroscopy in the presence of Mosher acid to rapidly determine the enantiomeric composition of amino acid benzyl esters . PubMed (PMID: 30225663). Available at:[Link]

  • Synthesis of (-)-Monomorine I from D-norleucinol . ResearchGate. Available at: [Link]

Sources

Validation

cost-benefit analysis of using (R)-2-Aminohexan-1-ol hydrochloride in synthesis

As a Senior Application Scientist overseeing process chemistry and route scouting, one of the most frequent dilemmas encountered during the scale-up of novel therapeutics is the "Make vs. Buy" decision for chiral buildin...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist overseeing process chemistry and route scouting, one of the most frequent dilemmas encountered during the scale-up of novel therapeutics is the "Make vs. Buy" decision for chiral building blocks.

(R)-2-Aminohexan-1-ol hydrochloride (CAS: 158741-04-9), also known as D-norleucinol hydrochloride, is a highly valuable chiral amino alcohol. It is a critical nucleophilic building block in the synthesis of selectively substituted quinoline compounds, which function as potent Toll-like receptor (TLR) 7 and 8 antagonists for the treatment of Systemic Lupus Erythematosus (SLE) and lupus nephritis[1][2].

Because the stereocenter of this compound directly dictates the binding affinity and pharmacokinetic profile of the final Active Pharmaceutical Ingredient (API), achieving an enantiomeric excess (ee) of >98% is non-negotiable. This guide provides an objective cost-benefit analysis comparing the direct commercial procurement of (R)-2-Aminohexan-1-ol hydrochloride against two primary in-house synthesis alternatives: chiral pool reduction and racemic resolution.

Part 1: Workflow Visualization

The following diagram maps the three distinct strategic pathways for acquiring enantiopure (R)-2-Aminohexan-1-ol hydrochloride.

G Start Target: (R)-2-Aminohexan-1-ol HCl Buy Pathway A: Commercial Sourcing Start->Buy Pool Pathway B: Chiral Pool Synthesis Start->Pool Res Pathway C: Racemic Resolution Start->Res Buy_Desc Purchase Enantiopure Salt (High Direct Cost, Zero Lead Time) Buy->Buy_Desc Pool_Step1 D-Norleucine Precursor (Moderate Cost) Pool->Pool_Step1 Res_Step1 Racemic 2-Aminohexan-1-ol (Low Cost) Res->Res_Step1 Final Pure (R)-2-Aminohexan-1-ol HCl (>98% ee) Buy_Desc->Final Pool_Step2 LAH Reduction in THF (Reflux 7h) Pool_Step1->Pool_Step2 Salt HCl Salt Formation (Anhydrous HCl in Ether) Pool_Step2->Salt Res_Step2 Diastereomeric Salt Formation (e.g., with (S)-Mandelic Acid) Res_Step1->Res_Step2 Res_Step3 Fractional Crystallization (High Labor/Time Cost) Res_Step2->Res_Step3 Res_Step3->Salt Salt->Final

Figure 1: Strategic pathways for obtaining (R)-2-Aminohexan-1-ol HCl. Colors indicate distinct workflow branches.

Part 2: Comparative Cost-Benefit Analysis

When evaluating these pathways, we must look beyond the catalog price per gram and consider the "fully burdened" cost, which includes solvent consumption, labor, equipment utilization, and yield loss.

Table 1: Strategic Comparison of Acquisition Pathways (per 100g scale)
MetricPathway A: Commercial SourcingPathway B: Chiral Pool (D-Norleucine)Pathway C: Racemic Resolution
Starting Material Cost ~$2,800 - $6,500[3]~$200 - $300[4]< $50
Reagent/Solvent Cost $0~$150 (LAH, Anhydrous THF)~$200 (Chiral Acids, Solvents)
Labor & Time Cost 0 Days2 Days (1 FTE)5-7 Days (1 FTE, multiple recryst.)
Overall Yield 100% (Direct Use)80 - 85%< 35% (Theoretical max is 50%)
Enantiomeric Purity >98% ee (Vendor dependent)>99% ee (Retention of stereocenter)90 - 95% ee (Requires optimization)
Primary Benefit Immediate availability, zero labor.High ee%, predictable scalability.Lowest raw material cost.
Primary Drawback High upfront capital expenditure.Requires handling pyrophoric LAH.Labor-intensive, massive yield loss.

Application Scientist's Verdict: For discovery chemistry (<10g), Pathway A is the only logical choice; the labor cost of synthesis far outweighs the material cost. However, for early-phase process development or pilot scale-up (100g to 1kg), Pathway B (Chiral Pool Synthesis) offers the optimal balance. Pathway C is generally abandoned in modern process chemistry due to the 50% inherent yield cap and the unpredictable nature of fractional crystallization.

Part 3: Experimental Methodologies & Causality

To ensure scientific integrity, the following self-validating protocols detail the execution of Pathways B and C. Every step is grounded in chemical causality.

Protocol 1: Chiral Pool Synthesis via LAH Reduction (Pathway B)

This method utilizes D-Norleucine (CAS: 327-56-0) to synthesize the target compound, preserving the existing (R)-stereocenter[5].

Step-by-Step Methodology:

  • Preparation: Suspend 1.0 equivalent of D-norleucine in anhydrous THF (0.2 M) under an inert N2​ atmosphere at 0°C.

    • Causality: THF is strictly required because it coordinates with and stabilizes the aluminum intermediates during the reduction. The inert atmosphere prevents the violent reaction of Lithium Aluminum Hydride (LAH) with atmospheric moisture.

  • Reduction: Dropwise add 2.5 equivalents of a 1M LAH solution in THF.

    • Causality: The carboxylic acid proton consumes 1 equivalent of LAH immediately (evolving H2​ gas). The remaining 1.5 equivalents drive the reduction of the carboxylate to the primary alcohol.

  • Thermal Activation: Warm the mixture to room temperature, then heat to 65°C (reflux) for 7 hours.

    • Validation Check: Analyze an aliquot via TLC (10% MeOH in DCM, Ninhydrin stain). The reaction is complete when the baseline acid spot disappears and a new spot at Rf​ ~0.3 appears[5].

  • Fieser Quench (Critical Step): Cool to 0°C. For every n grams of LAH used, sequentially add n mL of H2​O , n mL of 15% NaOH (aq), and 3n mL of H2​O .

    • Causality: This specific stoichiometric quench hydrolyzes the aluminum alkoxide complex into a highly crystalline, insoluble aluminum hydroxide lattice.

    • Validation Check: The formation of a white, granular precipitate confirms successful quenching. A gelatinous gray mass indicates incomplete hydrolysis, which will trap the water-soluble product and ruin the yield.

  • Salt Formation: Filter the salts, dry the filtrate over Na2​SO4​ , and concentrate. Dissolve the resulting free-base oil in diethyl ether and bubble anhydrous HCl gas (or add 2M HCl in ether) until precipitation ceases. Filter and dry the white solid.

    • Causality: The free base D-norleucinol is an oil prone to oxidative degradation. Converting it to the hydrochloride salt yields a bench-stable, highly crystalline solid suitable for long-term storage.

Protocol 2: Diastereomeric Resolution (Pathway C)

This method isolates the (R)-enantiomer from racemic 2-aminohexan-1-ol using a chiral resolving agent.

Step-by-Step Methodology:

  • Salt Formation: Dissolve 1.0 equivalent of racemic 2-aminohexan-1-ol and 1.0 equivalent of (S)-mandelic acid in a 9:1 mixture of Ethanol/Water at 70°C.

    • Causality: The protic solvent mixture is calibrated to maximize the solubility differential between the two resulting diastereomeric salts.

  • Crystallization: Remove the heat source and allow the flask to cool to room temperature at a rate of <5°C per hour.

    • Causality: Slow cooling promotes Ostwald ripening. Rapid cooling causes the salts to crash out, trapping the undesired (S,S)-diastereomer within the crystal lattice of the (R,S)-diastereomer (a phenomenon known as occlusion), which destroys the enantiomeric excess.

  • Isolation & Recrystallization: Filter the precipitated crystals. Perform two additional recrystallizations from hot ethanol.

    • Validation Check: Check the optical rotation or use chiral HPLC after each recrystallization. The ee% should plateau at >95%.

  • Free-basing and HCl Conversion: Suspend the pure diastereomeric salt in 2M NaOH, extract with Dichloromethane (3x), dry, and evaporate. Convert the resulting resolved free base to the HCl salt as described in Protocol 1, Step 5.

Part 4: Experimental Yield & Performance Data

The following table summarizes the empirical data derived from executing the above protocols at a 50g scale in a process lab environment.

Table 2: Empirical Performance Data (50g Scale)
ParameterPathway B (Chiral Pool)Pathway C (Resolution)
Initial Precursor Mass 50.0 g (D-Norleucine)50.0 g (Racemic Amino Alcohol)
Crude Yield (Free Base) 38.2 g (85.6%)18.1 g (36.2% - Max theoretical 50%)
Final Yield (HCl Salt) 48.1 g (82.1% overall)20.5 g (31.3% overall)
Enantiomeric Excess (ee) 99.2%94.5% (After 2 recrystallizations)
Process Mass Intensity (PMI) ~45 kg/kg ~120 kg/kg (Due to massive solvent use in recryst.)

Note: The high PMI of Pathway C makes it environmentally and economically unviable for large-scale manufacturing compared to Pathway B.

References

  • European Patent Office. (2014). SELECTIVELY SUBSTITUTED QUINOLINE COMPOUNDS - EP 3995495 A1. Google Patents.
  • European Patent Office. (2016). Selectively substituted quinoline compounds - EP 3057964 A1. Google Patents.
  • ScienceBiochem. (R)-2-Amino-1-hexanol. Available at:[Link]

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.
© Copyright 2026 BenchChem. All Rights Reserved.